molecular formula C4H3BrFNS B6186595 5-bromo-2-fluoro-4-methyl-1,3-thiazole CAS No. 1610028-05-1

5-bromo-2-fluoro-4-methyl-1,3-thiazole

Cat. No.: B6186595
CAS No.: 1610028-05-1
M. Wt: 196.04 g/mol
InChI Key: RVBXOCLDBFTCEA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a high-value chemical building block exclusively for research applications. This multifunctional heterocyclic compound is designed for use in medicinal chemistry and drug discovery, particularly in the development of novel antitumor agents. The presence of both bromine and fluorine atoms on the thiazole core makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. Thiazole derivatives are recognized as privileged scaffolds in anticancer agent discovery due to their ability to interact with critical biological targets . Research indicates that structurally similar bromothiazole compounds have been utilized in the synthesis of potent thiazole-based stilbene analogs that act as DNA topoisomerase IB (Top1) inhibitors, a validated target in cancer chemotherapy . Furthermore, such fragments are integral to the design of type II c-Met inhibitors, which are investigated for their potential to overcome drug resistance in various human cancers . The specific substitution pattern on this compound is intended to help researchers fine-tune the electronic properties and metabolic stability of resulting candidate molecules. Research Applications: • Medicinal Chemistry: A key synthon for the construction of novel small molecule inhibitors targeting kinases and other oncology-related enzymes. • Structure-Activity Relationship (SAR) Studies: Used to explore and optimize the bioactivity of thiazole-containing compounds by introducing diverse substituents. • Chemical Biology: Serves as a core scaffold for developing chemical probes to study disease mechanisms. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1610028-05-1

Molecular Formula

C4H3BrFNS

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-fluoro-4-methyl-1,3-thiazole

InChI

InChI=1S/C4H3BrFNS/c1-2-3(5)8-4(6)7-2/h1H3

InChI Key

RVBXOCLDBFTCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)F)Br

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-fluoro-4-methyl-1,3-thiazole represents a specialized, high-value heterocyclic scaffold in modern medicinal chemistry. Unlike its ubiquitous 2-amino or 2-bromo analogs, this fluorinated derivative offers a unique electronic profile that modulates lipophilicity (


), metabolic stability, and acid-base properties (

).

This technical guide analyzes the compound's physicochemical properties, synthetic accessibility, and dual-mode reactivity. It serves as a foundational resource for researchers utilizing this scaffold to optimize lead compounds, particularly where the ortho-fluorine effect is required to block metabolic oxidation at the C2 position or to fine-tune the basicity of the thiazole nitrogen.

Part 1: Molecular Identity and Structural Analysis

The compound features a 1,3-thiazole core substituted at all carbon positions. The specific arrangement—a "hard" fluorine atom at C2, a "soft" bromine handle at C5, and a steric methyl blocker at C4—creates a polarized electronic environment ideal for regioselective functionalization.

PropertyDetail
IUPAC Name 5-Bromo-2-fluoro-4-methyl-1,3-thiazole
Molecular Formula

Molecular Weight 196.04 g/mol
Canonical SMILES CC1=C(Br)SC(F)=N1
CAS Number Not widely listed; refer to analog 111600-83-0 (non-fluoro)
Structural Class Halogenated Heterocycle / Thiazole
Electronic Effects
  • C2-Fluoro: The strongly electronegative fluorine atom at the C2 position exerts a significant inductive electron-withdrawing effect (-I). This dramatically lowers the basicity of the N3 nitrogen compared to 2-methylthiazole, reducing the likelihood of protonation at physiological pH. It also activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Bromo: This position is electronically enriched relative to C2 but activated for oxidative addition by Palladium(0), serving as the primary handle for cross-coupling.

  • C4-Methyl: Provides steric bulk that directs electrophilic attacks away from N3 and stabilizes the ring conformation in protein binding pockets.

Part 2: Physicochemical Profile

Note: As specific experimental data for this isomer is proprietary or rare in open literature, values below are derived from high-fidelity SAR analysis of close structural analogs (e.g., 5-bromo-4-methylthiazole and 2-fluorothiazole).

Table 1: Physicochemical Constants (Predicted/Derived)
PropertyValue / RangeConfidenceSignificance
Physical State Low-melting solid or oilHighHandling requires care; likely liquid at warm room temp.
Boiling Point 185°C - 195°C (at 760 mmHg)MedAmenable to purification by vacuum distillation.
LogP (Octanol/Water) ~2.1 - 2.4HighModerate lipophilicity; good membrane permeability.
pKa (Conjugate Acid) ~0.5 - 1.0HighVery weakly basic due to F-substitution (vs pKa ~2.5 for 2-H thiazole).
TPSA ~13 ŲHighLow polar surface area, favorable for CNS penetration.
Solubility DCM, DMSO, EtOAc, MeOHHighInsoluble in water; requires organic co-solvents for bio-assays.
Stability and Storage
  • Hydrolytic Stability: The C2-F bond is susceptible to hydrolysis under strongly acidic or basic conditions (generating the 2-hydroxythiazole/thiazolone). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Photostability: Thiazole bromides can undergo photolytic dehalogenation. Protect from light.

Part 3: Synthetic Utility & Reactivity[4]

The power of 5-bromo-2-fluoro-4-methyl-1,3-thiazole lies in its orthogonal reactivity . The molecule possesses two distinct electrophilic sites that can be addressed sequentially.

The C5 "Coupling Handle" (Suzuki/Stille/Negishi)

The C5-Bromine bond is the most reactive site for Pd-catalyzed cross-coupling. The presence of the electron-withdrawing Fluorine at C2 actually enhances the rate of oxidative addition at C5 compared to the non-fluorinated analog.

  • Protocol Note: Use mild bases (

    
     or 
    
    
    
    ) to prevent competitive
    
    
    at the C2 position during coupling.
The C2 "Warhead" ( or Metabolic Blocker)
  • Nucleophilic Displacement: The C2-Fluorine is a good leaving group. It can be displaced by amines, thiols, or alkoxides in an

    
     mechanism. This allows the molecule to serve as a precursor for 2-amino-thiazoles after the C5 complexity has been installed.
    
  • Metabolic Stability: If left intact, the C-F bond blocks the C2 position from metabolic oxidation (a common clearance pathway for thiazoles), significantly extending half-life (

    
    ) in vivo.
    

Part 4: Experimental Protocols

Synthesis Workflow (Proposed)

Since the compound is not a standard commodity, the most robust synthetic route involves the Balz-Schiemann reaction applied to the 2-amino precursor.

Diagram 1: Synthetic Pathway

Synthesis Start 2-Amino-4-methylthiazole Step1 Bromination (NBS or Br2/AcOH) Start->Step1 Electrophilic Subst. Inter 2-Amino-5-bromo-4-methylthiazole Step1->Inter Step2 Diazotization (NaNO2, HBF4) Inter->Step2 Sandmeyer/Balz-Schiemann Final 5-Bromo-2-fluoro-4-methylthiazole Step2->Final Thermal Decomp.

Caption: Two-step synthesis converting the commercially available 2-amino precursor to the target fluorinated scaffold via a diazonium intermediate.

Protocol: Synthesis via Balz-Schiemann

Step 1: Bromination

  • Dissolve 2-amino-4-methylthiazole (1.0 eq) in Glacial Acetic Acid.

  • Add

    
     (1.05 eq) dropwise at 0°C. Stir at RT for 2 hours.
    
  • Quench with saturated

    
    , filter the precipitate (2-amino-5-bromo-4-methylthiazole).
    

Step 2: Fluorination (Sandmeyer-Type)

  • Suspend the brominated intermediate in

    
     (48% aq. solution) at -5°C.
    
  • Add

    
     (1.1 eq) aqueous solution dropwise, maintaining temp < 0°C.
    
  • Stir for 30 mins to form the diazonium tetrafluoroborate salt.

  • Critical Step: Isolate the salt (if stable) or heat the reaction mixture carefully to 40-60°C to induce decomposition (

    
     evolution).
    
  • Extract with DCM, wash with

    
    , and purify via silica gel chromatography (Hexane/EtOAc).
    
Quality Control (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Thiazole absorption).

  • Mass Spec: Expect

    
     peaks at ~196 and 198 (1:1 Br isotope pattern).
    

Part 5: Reactivity & Logical Relationships

Diagram 2: Orthogonal Reactivity Map

Reactivity Core 5-Bromo-2-fluoro-4-methylthiazole C5_Path C5: Pd-Catalyzed Coupling Core->C5_Path Preferred 1st Step (Intact C-F) C2_Path C2: Nucleophilic Attack (SNAr) Core->C2_Path Requires Activation or Strong Nuc Suzuki Suzuki (Ar-B(OH)2) C5_Path->Suzuki Stille Stille (Ar-SnR3) C5_Path->Stille Amines Amination (R-NH2) C2_Path->Amines Thiols Thiolation (R-SH) C2_Path->Thiols

Caption: Reactivity divergence showing C5 as the primary cross-coupling site and C2 as a conditional electrophile for substitution.

Part 6: Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into drains (marine pollutant potential due to halogenation).

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the C-F bond).

References

  • Synthesis of 2-Fluorothiazoles via Balz-Schiemann Reaction Source: Journal of Organic Chemistry (General Protocol Adaptation) URL:[Link] (Representative protocol for heteroaryl fluorination)

  • Sandmeyer Reaction Mechanisms and Protocols Source: Organic Chemistry Portal URL:[Link]

  • Thiazole Derivatives in Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

molecular structure and conformation of 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold

In the realm of fragment-based drug discovery (FBDD), 5-bromo-2-fluoro-4-methyl-1,3-thiazole represents a "privileged scaffold" due to its dense functionalization on a small heteroaromatic core. Unlike simple thiazoles, this trisubstituted congener offers three distinct vectors for interaction and elaboration:

  • C2-Fluorine: A metabolic blocker that simultaneously modulates pKa and activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Bromine: A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a potent halogen-bond (

    
    -hole) donor in protein binding pockets.
    
  • C4-Methyl: A lipophilic anchor that restricts conformational freedom in biaryl systems via steric clash.

This guide dissects the molecular geometry, electronic topography, and conformational behavior of this molecule, providing actionable protocols for its characterization.

Molecular Geometry and Electronic Topography

Geometric Parameters

The 1,3-thiazole core is planar and aromatic.[1] However, the introduction of the highly electronegative fluorine at C2 and the polarizable bromine at C5 induces specific distortions compared to the unsubstituted parent.

Predicted Structural Metrics (Based on CSD Analogues): | Parameter | Bond/Angle | Typical Value (


 / 

) | Structural Insight | | :--- | :--- | :--- | :--- | | Bond Length | C2–F | 1.34 – 1.36

| Short/Strong due to

hybridization and back-donation. | | Bond Length | C5–Br | 1.86 – 1.88

| Elongated; susceptible to oxidative addition. | | Bond Length | C4–C(Me) | 1.50 – 1.52

| Standard

single bond. | | Bond Angle | S1–C2–N3 | ~115

| Compressed by the electronegative F-substituent. | | Torsion | Ring Planarity | < 0.02

RMSD | The ring remains strictly planar; Me-group hydrogens rotate. |
Electronic Surface Potential (ESP) & The -Hole

The critical feature for binding affinity is the


-hole  on the bromine atom.
  • Mechanism: The electron-withdrawing nature of the thiazole ring, augmented by the C2-Fluorine, pulls electron density away from the C5-Bromine bond.

  • Result: This creates a localized region of positive electrostatic potential on the extension of the C-Br bond axis (the

    
    -hole), capable of forming linear halogen bonds (
    
    
    
    ) with backbone carbonyls or histidine nitrogens in target proteins.
Computational Workflow for Electronic Mapping

To visualize these effects prior to synthesis or crystallization, we utilize Density Functional Theory (DFT).

DFT_Workflow cluster_0 Input Generation cluster_1 DFT Calculation (Gaussian/ORCA) cluster_2 Analysis Start Structure Build (Z-Matrix/SMILES) Conf Conformational Search (Methyl Rotation) Start->Conf Opt Geom Opt B3LYP/6-311G++(d,p) Conf->Opt Freq Freq Calc (NIMAG=0 Check) Opt->Freq ESP ESP Map Generation (Isovalue 0.002) Freq->ESP NBO NBO Analysis (Lone Pair Deloc) Freq->NBO

Figure 1: Standardized DFT workflow for mapping the electrostatic landscape of halogenated thiazoles.

Conformational Dynamics & Intermolecular Interactions

The "Rigid" Core vs. Methyl Rotation

The thiazole ring itself is rigid. The primary conformational degree of freedom is the rotation of the C4-methyl group.

  • Rotational Barrier: Low (< 2 kcal/mol).

  • Significance: While seemingly trivial, the methyl group provides a "steric bumper." In biaryl couplings (e.g., if C5 is coupled to a phenyl ring), the C4-methyl forces the adjacent ring out of planarity (dihedral angle > 40

    
    ), disrupting 
    
    
    
    -stacking but enhancing solubility and selectivity.
Halogen Bonding vs. Hydrogen Bonding

In a crystal lattice or protein pocket, 5-bromo-2-fluoro-4-methyl-1,3-thiazole exhibits a competition of forces:

  • Halogen Bond (XB):

    
    . The Br atom acts as a Lewis acid. This interaction is strictly linear (
    
    
    
    ).
  • Fluorine Interactions: The C2-F is a poor hydrogen bond acceptor. However, it engages in orthogonal dipolar interactions (

    
    ) which are critical for orienting the molecule in the active site of enzymes like kinases.
    

Experimental Characterization Protocols

To validate the structure and purity of this scaffold, standard HPLC is insufficient due to the potential for hydrolysis of the C-F bond or debromination.

Protocol: Small Molecule X-Ray Diffraction (SC-XRD)

Objective: Determine the precise bond lengths and validate the presence of halogen bonding networks.

Crystallization Strategy:

  • Solvent System: Slow evaporation from

    
    /Hexane (1:3) or vapor diffusion using Methanol (solvent) and Pentane (antisolvent).
    
  • Temperature: 4°C (refrigerator) to minimize thermal motion of the methyl group.

  • Data Collection: Collect at 100K. The bromine atom is a heavy scatterer, allowing for high-resolution structure solution even with small crystals.

XRD_Protocol Step1 Dissolve 10mg in DCM (0.5mL) Step2 Filter through 0.2µm PTFE (Remove nucleation sites) Step1->Step2 Step3 Layer Hexane (1.5mL) Do NOT mix Step2->Step3 Step4 Seal & Store at 4°C (3-7 days) Step3->Step4 Step5 Harvest Crystals (Mount in Paratone oil) Step4->Step5 Step6 Diffraction (Mo/Cu Source) Look for Br anomalous signal Step5->Step6

Figure 2: Vapor diffusion crystallization workflow optimized for halogenated heterocycles.

Protocol: NMR Validation ( & )

The


 NMR is the most diagnostic tool for the integrity of the C2 position.
  • 
     NMR:  Expect a singlet around -70 to -90 ppm  (referenced to 
    
    
    
    ). If the fluorine is displaced (hydrolysis), this signal will disappear or shift dramatically.
  • 
     NMR:  Look for the characteristic doublet of the C2 carbon (coupling 
    
    
    
    ).

Reactivity & Stability Profile

Understanding the structure explains the reactivity:

  • 
     Lability (C2):  The C2 position is activated by the adjacent Nitrogen (N3) and Sulfur (S1). The presence of Fluorine (a good leaving group in 
    
    
    
    ) makes this position highly susceptible to nucleophilic attack by amines or thiols.
    • Precaution: Avoid strong basic conditions or nucleophilic solvents (like MeOH with base) during storage.

  • Lithiation Sensitivity: Attempting Lithium-Halogen exchange at C5-Br is risky. The C2-F makes the ring electron-deficient, increasing the acidity of the C4-Methyl protons and promoting "dance" rearrangements or ring opening.

References

  • Halogen Bonding in Thiazoles: Aitken, K. M., et al.[2] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography, vol. 45, 2015, pp. 532–537.

  • Thiazole Geometry & Aromaticity: Kariuki, B. M., et al. "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)...thiazole." Crystals, vol. 11, no. 7, 2021.[3]

  • Fluorine Effects in Heterocycles: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018.

  • General Thiazole Reactivity: "Thiazole - Reactivity and Synthesis." PharmaGuideline, 2024.

Sources

safety data sheet (SDS) for 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Research Compound Monograph . Since 5-bromo-2-fluoro-4-methyl-1,3-thiazole is a specialized intermediate without a widely published, harmonized commercial SDS, this document synthesizes safety protocols based on Structure-Activity Relationships (SAR) of halogenated azoles, specifically the reactivity of the 2-fluoro and 5-bromo positions.

Chemical Identity & Structural Context

This compound is a bifunctional heterocyclic scaffold used primarily in medicinal chemistry for palladium-catalyzed cross-couplings (via the 5-Br position) and nucleophilic aromatic substitutions (


) (via the 2-F position).
PropertyDetail
Chemical Name 5-Bromo-2-fluoro-4-methyl-1,3-thiazole
Molecular Formula

Molecular Weight ~196.04 g/mol
Predicted CAS Not widely listed; Analogous to 111600-83-0 (non-fluoro variant)
Structural Features C2-Fluoro: Highly reactive leaving group (electrophilic site).C5-Bromo: Aryl halide (cross-coupling site).C4-Methyl: Steric handle.
Physical State Predicted: Low-melting solid or semi-solid at RT.

Hazard Identification (GHS Classification)

Based on SAR analysis of 2-halothiazoles.

Core Hazards[1]
  • Signal Word: DANGER

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][5]

  • H317: May cause an allergic skin reaction (sensitizer potential).

  • Reactivity Hazard (Special): The C2-F bond is labile toward nucleophiles. Hydrolysis releases Fluoride ions (

    
    ) . In acidic environments, this generates Hydrogen Fluoride (HF) .
    
Label Elements

Pictograms:

  • GHS07 (Exclamation Mark - Irritant)

  • GHS05 (Corrosion - Potential, due to hydrolysis)

Critical Reactivity & Stability (The "Why" Behind the Protocol)

Unlike standard aryl bromides, this molecule contains a 2-fluoro-1,3-thiazole motif. This specific arrangement activates the fluorine atom for displacement.

Mechanism of Risk:

  • Nucleophilic Attack: Water (humidity) or bases attack the C2 position.

  • Fluoride Release: The C-F bond breaks, releasing

    
    .
    
  • Acidification: If the reaction mixture is acidified (e.g., during workup),

    
     converts to 
    
    
    
    (hydrofluoric acid), posing a severe, silent burn hazard.
Reactivity Flowchart (Graphviz)

The following diagram illustrates the divergent reactivity pathways and associated risks.

ReactivityPathways Compound 5-Bromo-2-fluoro- 4-methylthiazole HydrolInt Intermediate: 2-Hydroxythiazole Compound->HydrolInt Slow Hydrolysis Coupled Functionalized Thiazole Compound->Coupled SNAr Displacement Compound->Coupled C-C Bond Formation Moisture Moisture/Water (Hydrolysis) Moisture->HydrolInt Base Nucleophiles (Amines/Thiols) Base->Coupled Palladium Pd Catalyst (Suzuki/Buchwald) Palladium->Coupled HF_Risk HAZARD: HF Generation (If Acidified) HydrolInt->HF_Risk Release of F- Coupled->HF_Risk F- Leaving Group HBr_Risk Byproduct: Bromide Salts Coupled->HBr_Risk

Caption: Reactivity pathways highlighting the critical risk of Fluoride ion release during hydrolysis or nucleophilic substitution (


).

Handling & Storage Protocols

A. Storage (Prevention of Degradation)[3][4][5][6][7][8][9]
  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). The 2-fluoro position is moisture-sensitive.
    
  • Temperature:

    
     (Refrigerate).
    
  • Container: Tightly sealed glass vial with a PTFE-lined cap. Note: If long-term storage leads to hydrolysis, glass etching may occur. Inspect vials for cloudiness.

B. Experimental Setup (Engineering Controls)
  • Ventilation: All weighing and transfers must occur inside a certified chemical fume hood.

  • Glassware: Standard borosilicate is acceptable for short-term use. For reactions involving high heat or strong bases where

    
     release is quantitative, consider using PFA/PTFE vessels  to prevent glass corrosion and contamination.
    
C. Personal Protective Equipment (PPE)[8][10]
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (4 mil).[6]

    • Outer: Nitrile (4-8 mil) or Neoprene.

  • Eye Protection: Chemical splash goggles. Face shield if handling >5g.

  • Respiratory: If solid, use N95/P100 if outside hood (not recommended).

Emergency Response Protocols

A. First Aid (Self-Validating Steps)[1][6]
  • Skin Contact (The "Red Flag" Protocol):

    • Wash: Immediately flush with water for 15 minutes.[1][2][4][7]

    • Treat: Apply Calcium Gluconate Gel (2.5%) if there is any suspicion of hydrolysis or if the compound was in solution with acids. This neutralizes potential fluoride ions.

    • Verify: Check for delayed pain (a hallmark of HF burns).

  • Eye Contact: Flush for 15 minutes. Do not use calcium gluconate in eyes; use sterile saline/water. Seek ophthalmologist.

B. Spill Cleanup Workflow

Do not simply sweep. The dust is reactive.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder POWDER Assess->Powder Solution SOLUTION Assess->Solution Action_P Cover with wet paper towel (Prevent Dust) Powder->Action_P Action_S Absorb with Vermiculite or Chem-Pad Solution->Action_S Neutralize Wipe surface with Weak Base (NaHCO3) Action_P->Neutralize Action_S->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Caption: Decision tree for safe containment and cleanup of spills, prioritizing dust suppression and neutralization.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do NOT mix with strong acids (risk of HF evolution). Segregate with "Halogenated Solvents/Organics."

  • Labeling: Clearly mark tag with "Contains Organic Fluorine/Bromine."

References & Authoritative Grounding

  • PubChem Compound Summary (Analogous Structures): 5-bromo-4-methyl-1,3-thiazole (CID 15020997). National Library of Medicine. Link

  • Sigma-Aldrich (Merck) Safety Data Sheets: General handling for Halogenated Thiazoles. MilliporeSigma. Link

  • ECHA (European Chemicals Agency): Registration Dossier for Thiazole Derivatives (Skin/Eye Irritation classifications). Link

  • Journal of Medicinal Chemistry: "Structure-Activity Relationships of Thiazole-Based Inhibitors." (Context for reactivity of 2-fluoro position). ACS Publications. Link

Disclaimer: This guide is for research purposes. Users must consult their institution's Chemical Hygiene Officer before scaling up synthesis.

Sources

Electronic Properties of 2-Fluoro-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a fluorine atom at the C2 position of the thiazole ring creates a unique electronic environment that distinguishes 2-fluoro-thiazole derivatives from their chloro- or bromo-analogs. This modification is not merely a steric placeholder; it fundamentally alters the heterocycle's basicity, lipophilicity, and metabolic stability.

This guide provides a deep-dive into the electronic anomalies , physicochemical implications , and synthetic challenges associated with this specific scaffold. It is designed to move beyond generic textbook definitions and provide actionable insights for drug design and materials engineering.

Part 1: The Electronic Landscape

The "Fluoro-Effect" on the Thiazole Ring

The 2-fluoro-thiazole system is governed by the competition between the high electronegativity of fluorine (


) and the electron-rich nature of the sulfur-nitrogen heterocycle.
  • Inductive Withdrawal (-I): The fluorine atom exerts a massive inductive pull on the C2 carbon. Unlike C4 or C5 substitutions, C2 is directly flanked by the ring nitrogen and sulfur. The -I effect significantly depletes electron density from the ring nitrogen (

    
    ).
    
  • Resonance Donation (+R): While fluorine has lone pairs capable of

    
     donation, the poor orbital overlap between 
    
    
    
    and
    
    
    —combined with the electron-deficient nature of the C2 position (
    
    
    bond)—means the inductive effect dominates.
  • The Sigma-Hole Anomaly: Unlike heavier halogens (Cl, Br, I), fluorine at the C2 position does not exhibit a significant

    
    -hole (a region of positive electrostatic potential opposite the C-X bond). Consequently, 2-fluorothiazoles are poor halogen-bond donors but potent hydrogen-bond acceptors.
    
Quantitative Electronic Parameters

The following table contrasts the parent thiazole with its 2-halo derivatives, highlighting the drastic shift in electronic properties.

PropertyThiazole (H)2-Fluoro-Thiazole2-Chloro-ThiazoleImpact on Design
pKa (Conj. Acid) ~2.5< 0.5 (Est.)[1][2]~0.0Drastic reduction in basicity; neutral at pH 7.4.
C2-X Bond Length 1.08 Å (C-H)1.34 Å 1.72 ÅHigh bond strength; compact bioisostere.
Dipole Moment 1.61 D2.8 - 3.2 D ~2.5 DAltered solvation and membrane permeability.
Hammett

0.000.06 0.23F is electronically unique; withdrawing yet mesomerically active.

Note: The pKa value of 2-fluorothiazole is depressed significantly below that of thiazole due to the -I effect stabilizing the free base and destabilizing the N-protonated cation.

Part 2: Physicochemical Implications in Drug Design

Basicity and Permeability

The most critical practical implication of 2-fluorination is the obliteration of basicity .

  • Mechanism: The electron-withdrawing fluorine reduces the availability of the nitrogen lone pair.

  • Result: At physiological pH (7.4), 2-fluorothiazole derivatives exist almost exclusively as neutral species. This maximizes passive membrane permeability (

    
    ) compared to more basic analogs that may be partially ionized.
    
Metabolic Blocking (The C2 Hotspot)

The C2 position of thiazole is the primary site for oxidative metabolism (via CYP450) and nucleophilic attack.

  • Oxidative Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert to oxidation, preventing the formation of toxic metabolites often seen with C-H oxidation at this position.

  • Hydrolytic Instability (The Trade-off): While stable to oxidation, the C2-F bond activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Water or thiols can displace the fluorine, especially in acidic media, leading to the formation of thiazolones.
    
Visualization: Electronic & Metabolic Pathways

The following diagram illustrates the causal relationship between the electronic effects of Fluorine and the resulting physicochemical properties.

G F_Atom Fluorine at C2 Inductive Inductive Effect (-I) F_Atom->Inductive Dominant Mechanism Resonance Resonance Effect (+R) F_Atom->Resonance Minor Mechanism Metabolism Blocked Oxidative Metabolism F_Atom->Metabolism Strong C-F Bond Nitrogen Ring Nitrogen (N3) Inductive->Nitrogen Withdraws e- Density Instability RISK: Hydrolytic Instability (SnAr) Inductive->Instability Activates C2 for Nucleophiles Basicity Reduced Basicity (pKa < 0.5) Nitrogen->Basicity Lone Pair Unavailable Permeability Increased Passive Permeability Basicity->Permeability Neutral at pH 7.4

Figure 1: Mechanistic flow from atomic properties to ADME (Absorption, Distribution, Metabolism, Excretion) outcomes. Note the dual nature of stability: Oxidative (Enhanced) vs. Hydrolytic (Compromised).

Part 3: Synthesis & Stability (The Practical Challenge)

Synthesizing 2-fluorothiazoles is non-trivial due to the instability of the precursors and the product's susceptibility to hydrolysis.

Primary Synthetic Route: The Balz-Schiemann Approach

Direct fluorination is rarely successful. The most robust method involves the diazotization of 2-aminothiazole followed by thermal decomposition in the presence of a fluoride source (tetrafluoroborate).

Protocol: Synthesis of 2-Fluoro-4-substituted-thiazole

  • Diazotization: Dissolve 2-amino-4-R-thiazole in

    
     (48% aq) at -5°C.
    
  • Addition: Dropwise addition of

    
     (aq) while maintaining temp < 0°C.
    
  • Precipitation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Caution: Potentially explosive when dry.

  • Decomposition (The Critical Step): Gently heat the solid salt or reflux in non-nucleophilic solvent (e.g., heptane or toluene) to release

    
     and 
    
    
    
    .
  • Purification: Distillation or rapid column chromatography (neutral alumina). Avoid silica gel if the derivative is acid-sensitive, as the acidic surface can catalyze hydrolysis to the thiazolone.

Alternative: Halex Reaction (Halogen Exchange)

For electron-deficient thiazoles (e.g., with nitro or ester groups at C4/C5), a Halex reaction can be used.

  • Reagents: 2-Chloro-thiazole + KF (spray-dried) + 18-crown-6.

  • Solvent: Sulfolane or DMSO (anhydrous).

  • Conditions: 140°C - 160°C.

  • Note: This fails for electron-rich thiazoles due to the high activation energy required for

    
     without activating groups.
    
Visualization: Synthetic Workflow & Pitfalls

Synthesis Start 2-Aminothiazole Step1 Diazotization (NaNO2 / HBF4) Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ [BF4]- Step1->Intermediate Step2 Thermal Decomposition (-N2, -BF3) Intermediate->Step2 Heat / Non-aq solvent Product 2-Fluoro-Thiazole Step2->Product Trap HYDROLYSIS TRAP (Acidic/Aq Conditions) Product->Trap Exposure to H2O/H+ Waste Thiazolone (Inactive) Trap->Waste

Figure 2: The Balz-Schiemann route is the industry standard, but the final product must be protected from acidic hydrolysis to prevent degradation into the inactive thiazolone.

Part 4: Experimental Characterization Protocols

To validate the synthesis and electronic properties, the following analytical protocols are standard.

F NMR Spectroscopy

This is the definitive test for 2-fluorothiazole. The chemical shift is highly sensitive to the ring electronics.

  • Expected Shift:

    
     -70 to -110 ppm (relative to 
    
    
    
    ).
  • Coupling: Look for

    
     coupling to the C5 proton (typically 2-5 Hz) if C5 is unsubstituted.
    
  • Protocol: Dissolve ~10 mg in

    
    . Acquire non-decoupled 
    
    
    
    F spectrum (sw = 200 ppm).
pKa Determination (Potentiometric Titration)

Due to the low basicity, standard aqueous titration often fails.

  • Method: Potentiometric titration in mixed solvent (Methanol/Water) and extrapolation to 0% organic solvent (Yasuda-Shedlovsky procedure).

  • Step-by-Step:

    • Prepare 0.01 M solution of the derivative in 30%, 40%, and 50% MeOH/Water.

    • Titrate with 0.1 M HCl using a glass electrode.

    • Plot

      
       vs. volume to find the inflection point.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant) to extrapolate aqueous pKa.

References

  • Dolle, F. et al. (2008). The [18F]2-fluoro-1,3-thiazolyl moiety - an easily-accessible structural motif for prospective molecular imaging radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Politzer, P. et al. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

The Bifunctional Linchpin: 5-Bromo-2-fluoro-4-methyl-1,3-thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes optimization of small molecule drugs, the 5-bromo-2-fluoro-4-methyl-1,3-thiazole scaffold represents a precision tool for medicinal chemists. Unlike its ubiquitous 2-amino or 2-chloro counterparts, this fluorinated building block offers a unique kinetic profile that unlocks difficult Nucleophilic Aromatic Substitutions (SNAr) while maintaining a distinct handle for Palladium-catalyzed cross-couplings .

This guide dissects the utility of this scaffold, moving beyond simple structural description to the causality of its reactivity. We explore why the 2-fluoro substituent is not merely a halogen but a "kinetic accelerant" for library generation, and how the 4-methyl group enforces regiochemical control.

Part 1: Structural Analysis & Physicochemical Profile

The "Fluorine Effect" on the Thiazole Core

The introduction of fluorine at the C2 position of the thiazole ring fundamentally alters the electronic landscape of the heterocycle compared to the more common chlorine or bromine analogues.

  • SNAr Acceleration: Fluorine is the most electronegative element, causing a massive inductive withdrawal (-I effect) at the C2 carbon. In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate significantly better than chlorine or bromine, often accelerating reaction rates by orders of magnitude (F >> Cl ≈ Br).[1]

  • Metabolic Blocking: The C2 position of thiazoles is a common metabolic "soft spot," prone to oxidation. The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively blocking this site from cytochrome P450-mediated degradation.

  • Lipophilicity Modulation: The 4-methyl group adds a small lipophilic increment (+0.5 LogP), aiding in membrane permeability, while the fluorine atom modulates the pKa of the ring nitrogen, reducing its basicity and potential for non-specific protein binding.

Calculated Properties
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 196.04 DaFragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~2.3Optimal range for oral bioavailability when coupled with polar side chains.
TPSA ~13 ŲLow polar surface area allows for CNS penetration if required.
H-Bond Donors 0No intrinsic donors; reduces desolvation penalty during binding.
Rotatable Bonds 0Rigid core minimizes entropy loss upon binding.

Part 2: Synthetic Accessibility & Protocols[2]

The synthesis of 5-bromo-2-fluoro-4-methyl-1,3-thiazole typically follows a divergent route starting from the widely available 2-amino-4-methylthiazole .

Synthetic Logic: The Order of Operations

The critical decision is when to introduce the bromine (C5) and the fluorine (C2).

  • Path A (Bromination

    
     Fluorination):  Bromination of the electron-rich 2-amino-4-methylthiazole is rapid and regioselective for C5. The subsequent diazotization/fluorination is then performed on the brominated intermediate. (Recommended) 
    
  • Path B (Fluorination

    
     Bromination):  Converting the amine to fluorine first deactivates the ring, making the subsequent electrophilic bromination at C5 significantly slower and harsher.
    
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Regioselective Bromination at C5

Objective: Install the cross-coupling handle while the ring is still electron-rich.

  • Reagents: 2-Amino-4-methylthiazole (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-4-methylthiazole in ACN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain regioselectivity (avoiding poly-bromination).

    • Stir at room temperature for 2 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate, redissolve in EtOAc, wash with water and brine. Recrystallize from Ethanol/Hexane.

    • Yield: Typically 85-90% of 2-amino-5-bromo-4-methylthiazole .

Step 2: The Balz-Schiemann Transformation (Amino

Fluoro)

Objective: Convert the C2-amine to the activated C2-fluoride via a diazonium intermediate.

  • Reagents: 2-Amino-5-bromo-4-methylthiazole (from Step 1), Sodium Nitrite (

    
    ), Tetrafluoroboric acid (
    
    
    
    , 48% aq).
  • Procedure:

    • Suspend the starting material in

      
       (48%) at -5°C to -10°C. Critical: Temperature control prevents decomposition of the unstable diazonium salt.
      
    • Add

      
       (aq. solution) dropwise. The mixture will become homogenous as the diazonium salt forms.
      
    • Stir for 30 mins at -5°C.

    • Thermal Decomposition: Carefully warm the reaction mixture to room temperature, then heat to 40-50°C. Nitrogen gas (

      
      ) evolution indicates the substitution of 
      
      
      
      by
      
      
      .
    • Workup: Neutralize with

      
      , extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
      
    • Product: 5-bromo-2-fluoro-4-methyl-1,3-thiazole .

Part 3: Reactivity & Medicinal Chemistry Applications

The Orthogonal Reactivity Map

This scaffold allows for "Orthogonal Functionalization." You can react the C2-position (SNAr) and C5-position (Cross-coupling) independently, depending on the conditions.

G cluster_logic Reactivity Logic Core 5-Bromo-2-fluoro- 4-methylthiazole SNAr Path A: C2-Substitution (SNAr) Core->SNAr R-NH2 / R-OH Base, Heat Suzuki Path B: C5-Coupling (Suzuki/Stille) Core->Suzuki Ar-B(OH)2 Pd(0), Base Prod_A 2-Alkoxy/Amino-thiazoles (Kinase Hinge Binders) SNAr->Prod_A Prod_B 5-Aryl-thiazoles (Biaryl Scaffolds) Suzuki->Prod_B

Caption: Orthogonal reactivity pathways for 5-bromo-2-fluoro-4-methylthiazole allowing independent functionalization.

Why Choose 2-Fluoro over 2-Chloro?

In a medicinal chemistry campaign, speed is currency.

  • Scenario: You need to install a sterically hindered amine (e.g., a substituted piperazine) at the C2 position.

  • The Problem: A 2-chloro-thiazole might require high temperatures (120°C+) or microwave forcing, potentially degrading the 5-bromo handle or causing de-bromination.

  • The Solution: The 2-fluoro analog reacts under much milder conditions (often RT to 60°C) due to the higher electrophilicity of the C2 carbon. This preserves the integrity of the C5-bromide for the subsequent Suzuki coupling.

Case Study: Kinase Inhibitor Design

Many kinase inhibitors (e.g., Dasatinib analogues) utilize a thiazole core. The 2-amino-thiazole motif often binds to the ATP-binding hinge region via hydrogen bonding.

  • Strategy: Use 5-bromo-2-fluoro-4-methylthiazole.

  • Step 1: Perform SNAr with a complex amine (the "tail" of the inhibitor) to displace the fluorine.

  • Step 2: Perform a Suzuki coupling at C5 to attach the "head" group (e.g., a pyrimidine or pyridine ring) that occupies the hydrophobic pocket.

  • Result: A convergent synthesis of a complex inhibitor in just two steps from the core scaffold.

References

  • Synthesis of Fluorinated Thiazoles

    • Title: "An attempt to apply lethal synthesis to the design of chemotherapeutic agents.[2] Fluorinated 5β-(hydroxyethyl)-4-methylthiazoles."

    • Source:Journal of Medicinal Chemistry (via ResearchG
    • Context: Describes the diazotization of 2-amino-4-methylthiazole with to yield the 2-fluoro deriv
    • URL: (Related intermediate data)

  • SNAr Reactivity of Fluorinated Heterocycles

    • Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
    • Source:ResearchG
    • Context: Establishes the kinetic superiority of Fluorine over Chlorine (approx.[1] 300x faster) in SNAr reactions on heteroaromatic rings.

    • URL:

  • General Thiazole Chemistry & Bromination

    • Title: "5-bromo-4-methylthiazole Synthesis & Properties"
    • Source:ChemicalBook / Sigma-Aldrich
    • Context: Provides physical property data and standard bromination protocols for the 4-methylthiazole core.
    • URL:

  • Medicinal Chemistry of 2-Aminothiazoles

    • Title: "Biological and medicinal significance of 2-aminothiazoles"
    • Source:Scholars Research Library
    • Context: Reviews the broad utility of the 2-aminothiazole motif, which is the direct product of SNAr on the 2-fluoro scaffold.
    • URL:

Sources

Predictive Metabolic Profiling of the 5-Bromo-2-Fluoro-4-Methyl-1,3-Thiazole Scaffold: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

Thiazole rings are ubiquitous in medicinal chemistry but are notorious for generating reactive metabolites (RMs) via cytochrome P450 (CYP450) mediated epoxidation and S-oxidation [1]. To mitigate these metabolic liabilities, multiparametric scaffold optimization is frequently employed. The 5-bromo-2-fluoro-4-methyl-1,3-thiazole scaffold represents a highly engineered chemotype designed to suppress toxic ring oxidation while maintaining favorable physicochemical properties.

This technical guide dissects the electronic and steric causality behind the metabolic stability of this specific scaffold, provides predictive quantum chemical insights, and outlines a self-validating experimental protocol for in vitro clearance assessment.

Mechanistic Causality of Scaffold Modifications

Unsubstituted thiazoles undergo rapid CYP-mediated epoxidation (with a low activation energy barrier of ~13.63 kcal/mol) and S-oxidation, leading to highly electrophilic species that bind to nucleophilic amino acids and form hepatotoxic metabolic intermediate complexes (MICs) [1]. The strategic functionalization of the 5-bromo-2-fluoro-4-methyl-1,3-thiazole scaffold systematically dismantles these pathways:

  • 5-Bromo Substitution (Steric & Electronic Shielding): The C5 position of the thiazole ring is the primary site for electrophilic attack. Bromine introduces significant steric bulk, physically shielding the

    
    -system from the highly reactive heme-oxo species (Compound I) of enzymes like CYP3A4 and CYP2C9. Furthermore, cumulative halogenation diminishes the overall 
    
    
    
    -electron density of the ring, severely disfavoring epoxidation [3].
  • 2-Fluoro Substitution (Inductive Deactivation): The C2 position is susceptible to both oxidation and nucleophilic attack. Fluorine is highly electronegative and exerts a profound inductive electron-withdrawing effect (-I). This pulls electron density away from the sulfur and nitrogen atoms, raising the activation energy barrier for S-oxidation and N-oxidation to thermodynamically unfavorable levels [1].

  • 4-Methyl Substitution (Metabolic Rerouting): While the halogens protect the heterocyclic core, the 4-methyl group introduces a new, albeit safer, metabolic soft spot. Aliphatic hydroxylation at this benzylic-like position becomes the path of least resistance, yielding a 4-hydroxymethyl metabolite. This shift from toxic ring-opening to predictable, phase II-ready hydroxylation is a classic example of metabolic rerouting via scaffold hopping [2].

Predictive Metabolic Pathways

The metabolic fate of the scaffold is governed by the thermodynamic competition between ring oxidation and aliphatic hydroxylation. By blocking the lowest-energy pathways (epoxidation), the CYP450 enzymes are forced to act on the 4-methyl group.

MetabolicPathway Scaffold 5-bromo-2-fluoro-4-methyl-1,3-thiazole CYP Hepatic CYP450s (e.g., CYP3A4) Scaffold->CYP Binding Path1 Aliphatic Hydroxylation (4-Hydroxymethyl) CYP->Path1 Primary Liability (Low Ea) Path2 Ring Epoxidation (Blocked by 5-Br) CYP->Path2 Steric Shielding Path3 S-Oxidation (Blocked by 2-F) CYP->Path3 Electron Withdrawal

Predicted CYP450-mediated metabolic pathways for the halogenated thiazole scaffold.

Quantitative Predictions & Data Summary

Based on Density Functional Theory (DFT) calculations and empirical clearance data from analogous halogenated heterocycles, the activation energies (


) and predicted intrinsic clearance (

) shift dramatically when the core is heavily substituted [1, 3].

Table 1: Predicted Metabolic Parameters for Thiazole Scaffolds

Scaffold TypePrimary Metabolic PathwayPredicted

(kcal/mol)
Predicted

(µL/min/mg)
RM Toxicity Risk
Unsubstituted 1,3-Thiazole Epoxidation (C4-C5)~13.6> 150 (High)High (MIC formation)
4-Methyl-1,3-thiazole Epoxidation / Hydroxylation~14.2~ 120 (Moderate)Moderate
5-Bromo-2-fluoro-4-methyl-1,3-thiazole Aliphatic Hydroxylation (4-CH3)~18.5< 30 (Low)Low

Self-Validating Experimental Protocol

To empirically validate these computational predictions, a robust microsomal stability assay coupled with LC-HRMS/MS is required. The following protocol is designed as a self-validating system : it includes internal standards, phase I cofactor dependencies, and controls to ensure that any observed compound depletion is strictly CYP-mediated and not an artifact of chemical instability.

Phase I Microsomal Stability & Metabolite ID Workflow
  • Preparation of Incubation Matrix:

    • Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

      
      .
      
    • Causality: The specific pH (7.4) and the presence of Mg

      
       are critical for maintaining the structural integrity and optimal catalytic conformation of the CYP450 heme domain.
      
  • Compound Spiking & Pre-incubation:

    • Spike the 5-bromo-2-fluoro-4-methyl-1,3-thiazole scaffold to a final concentration of 1 µM. Keep organic solvent (DMSO/MeCN) below 0.5% v/v to prevent solvent-induced CYP inhibition.

    • Positive Control: Include Verapamil (1 µM) in a parallel well as a high-clearance benchmark.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Self-Validating Step):

    • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP

      
      , 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
      
    • Negative Control: Run a parallel incubation replacing the NADPH system with an equivalent volume of buffer. Validation: If compound depletion occurs in this negative control, the instability is chemical (e.g., hydrolysis or thermal degradation), proving the assay is capable of differentiating metabolic vs. chemical clearance.

  • Time-Course Quenching:

    • At

      
       and 
      
      
      
      minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to ensure a clean injection for downstream analysis.

  • Centrifugation and LC-HRMS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials.

    • Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

    • Causality: High-resolution mass spectrometry is mandatory to detect the distinct isotopic signature of bromine (a 1:1 ratio of

      
      Br and 
      
      
      
      Br) in both the parent compound and its metabolites. This ensures accurate identification of the 4-hydroxymethyl metabolite and confirms the absence of oxidative dehalogenation products.

ExperimentalWorkflow Step1 Matrix Prep (HLM + Buffer) Step2 Initiation (+ NADPH) Step1->Step2 37°C Step3 Quenching (Cold MeCN) Step2->Step3 t=0 to 60 min Step4 LC-HRMS/MS (Metabolite ID) Step3->Step4 Centrifugation

Step-by-step experimental workflow for validating CYP450-mediated clearance.

Conclusion

The 5-bromo-2-fluoro-4-methyl-1,3-thiazole scaffold exemplifies the power of rational, mechanism-based drug design. By leveraging the steric bulk of bromine and the inductive electron withdrawal of fluorine, the inherent toxicological liabilities of the thiazole ring are effectively neutralized. Metabolism is predictably shunted toward the 4-methyl group, resulting in a scaffold with an extended half-life, low intrinsic clearance, and an optimized safety profile highly suitable for advanced lead optimization.

References

  • Source: PubMed (ACS Chemical Research in Toxicology)
  • Source: PubMed Central (PMC)
  • Title: Cytochrome P450-catalyzed oxidation of halogen-containing substrates Source: ResearchGate URL

Chemoselective Functionalization of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 5-bromo-2-fluoro-4-methyl-1,3-thiazole represents a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of its two halogen substituents. The C2-fluorine offers a site for facile Nucleophilic Aromatic Substitution (SNAr), while the C5-bromine serves as a handle for transition-metal-catalyzed cross-couplings or halogen-metal exchange (HME).

This guide provides a technical roadmap for navigating the chemoselectivity between these two centers. The 4-methyl group, while sterically relevant, primarily serves to block the C4 position and modulate lipophilicity, but the core reactivity conflict lies between the electrophilic C2 and the metallation-labile C5 .

Electronic Structure & Reactivity Map[1]

To design effective synthetic routes, one must understand the electronic bias of the thiazole ring.

  • C2 Position (Fluorine): The C2 position is situated between the sulfur and nitrogen atoms, making it the most electron-deficient carbon on the ring. The presence of a highly electronegative fluorine atom further lowers the LUMO energy at this position, making it exceptionally prone to SNAr reactions with amines, thiols, and alkoxides.

  • C5 Position (Bromine): The C5 position is naturally the most nucleophilic site of the thiazole ring. However, substituted with bromine, it becomes a prime candidate for oxidative addition by Pd(0) or Lithium-Halogen Exchange. The C-Br bond is significantly weaker than the C-F bond, allowing for selective metal insertion without disturbing the C2-F bond.

  • C4 Position (Methyl): The methyl group acts as a weak electron donor. Its primary role in this context is steric; it shields the C5-bromide slightly, potentially requiring higher catalyst loadings or more active ligands for cross-couplings compared to unhindered thiazoles.

Visualization: Reactivity Hotspots

ReactivityMap Molecule 5-Bromo-2-fluoro- 4-methyl-1,3-thiazole C2_Site C2-Fluorine (Electrophilic) Molecule->C2_Site High Electronegativity C5_Site C5-Bromine (Metallation/Coupling) Molecule->C5_Site Weak Bond Energy SNAr S_NAr Attack (Amines, OR-, SR-) C2_Site->SNAr Pd_Coupling Pd-Catalysis (Suzuki, Stille, Buchwald) C5_Site->Pd_Coupling Lithiation Li-Halogen Exchange (n-BuLi, -78°C) C5_Site->Lithiation

Figure 1: Orthogonal reactivity map highlighting the divergent reaction pathways for the C2 and C5 positions.

Comparative Reactivity Profile

The following table summarizes the kinetic preference of the two halogens under standard reaction conditions.

Reaction TypeTarget PositionPreferred HalogenMechanismSelectivity Driver
SNAr C2Fluorine Addition-EliminationHigh electronegativity of F stabilizes the Meisenheimer-like transition state; C2 is highly electrophilic.[1]
Pd-Coupling C5Bromine Oxidative AdditionC-Br bond (approx. 68 kcal/mol) is weaker than C-F (approx. 115 kcal/mol).[1] Pd inserts into C-Br easily.
Li-Exchange C5Bromine Halogen-Metal ExchangeKinetic control at -78°C. Br exchanges faster than F.
Nucleophilic Attack (Strong) C2Fluorine SNArRisk: Organolithiums (RLi) intended for C5 exchange may attack C2-F if temp > -70°C.

Strategic Workflows

Strategy A: C2 Functionalization First (Recommended)

This is the most robust pathway. By performing the SNAr reaction first, you replace the labile fluorine with a nucleophile (e.g., an amine). The resulting product is a 2-amino-5-bromothiazole, which is stable and an excellent substrate for subsequent Suzuki or Buchwald-Hartwig couplings at C5.

Why this works: The C5-Br bond is generally inert to the mild basic conditions required for SNAr.

Strategy B: C5 Functionalization First (Challenging)

This route is necessary if the C2-F moiety is required in the final molecule or if the C2 substituent is incompatible with Pd-coupling conditions.

Critical Risk: The C2-F bond is susceptible to hydrolysis by aqueous bases (hydroxide, carbonate) used in Suzuki couplings, converting it to the thiazolone (C2-OH). Mitigation: Use anhydrous conditions (Stille coupling) or mild bases (K3PO4) with non-protic solvents.

Decision Tree Diagram

DecisionTree Start Start: 5-Br-2-F-4-Me-Thiazole Q1 Is the C2-Fluorine retained in final product? Start->Q1 RouteA Route A: Functionalize C2 First Q1->RouteA No (Replace F) RouteB Route B: Functionalize C5 First Q1->RouteB Yes (Keep F) StepA1 Step 1: S_NAr (Displace F with Nu) RouteA->StepA1 StepB1 Step 1: Pd-Coupling (Must use mild base!) RouteB->StepB1 StepA2 Step 2: Pd-Coupling (React C5-Br) StepA1->StepA2 StepB2 Step 2: S_NAr (Displace F) StepB1->StepB2 Warning CRITICAL: Avoid strong hydroxides in Route B to prevent C2 hydrolysis. StepB1->Warning

Figure 2: Strategic decision tree for sequencing reactions based on the final target structure.

Experimental Protocols

Protocol 1: SNAr Displacement of C2-F (General Procedure)

Targeting the C2 position while leaving C5-Br intact.[1]

  • Reagents: 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv), Amine nucleophile (1.1–1.2 equiv), DIPEA or K2CO3 (2.0 equiv).[1]

  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Procedure:

    • Dissolve the thiazole in MeCN (0.2 M).

    • Add the base followed by the amine.

    • Heat to 60–80 °C. Monitor by LCMS. (Note: 2-F thiazoles are highly reactive; some amines react at RT).

    • Endpoint: Disappearance of starting material.

    • Workup: Dilute with water, extract with EtOAc. The C5-Br remains stable under these conditions.

Protocol 2: Chemoselective Suzuki Coupling at C5

Targeting C5-Br while preserving C2-F.[1]

  • Reagents: 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%).[1]

  • Base: K3PO4 (2.0 equiv). Avoid NaOH or KOH to prevent C2-F hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous preferred).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 80 °C.

    • Caution: Monitor strictly. Prolonged heating may lead to "scrambling" or hydrolysis of the fluoride.

    • Purification: Flash chromatography.

Protocol 3: Lithium-Halogen Exchange (C5-Lithiation)

Generating the C5-anion.[1]

  • Reagents: Thiazole (1.0 equiv), n-BuLi (1.05 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of thiazole to -78 °C (Critical).

    • Add n-BuLi dropwise.

    • Stir for 15 min at -78 °C. (The Exchange is fast).

    • Add Electrophile (e.g., aldehyde, DMF, CO2).

    • Warning: If the temperature warms above -60 °C before quenching, the n-BuLi or the generated Thiazole-Li species may attack the C2-F of unreacted starting material.

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454.

    • Context: Establishes the high reactivity of 2-fluoro-azoles toward SNAr.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    • Context: Authoritative text on thiazole reactivity (electrophilic C2 vs nucleophilic C5).
  • Bach, T., & Heuser, S. (2001). Regioselective bromine/magnesium exchange reactions on tribromothiazole. Tetrahedron Letters, 42(48), 8459-8461.

    • Context: Validates halogen-metal exchange preferences in poly-halogen
  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[1] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

    • Context: Discusses the utility of 2,5-disubstituted thiazoles in medicinal chemistry.

Sources

Methodological & Application

synthesis protocols for 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Abstract

This application note details a robust, three-step synthetic protocol for 5-bromo-2-fluoro-4-methyl-1,3-thiazole , a highly valuable scaffold in medicinal chemistry due to its lipophilicity and metabolic stability. Unlike simple alkyl thiazoles, the 2-fluoro-5-bromo substitution pattern offers unique electronic properties for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr). The protocol utilizes the classic Hantzsch thiazole synthesis followed by regioselective electrophilic bromination and a Sandmeyer-type fluorination . This route is designed for scalability, safety, and high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the most labile group (fluorine) last, while utilizing the activating power of the amino group to direct the bromination.

  • Target: 5-bromo-2-fluoro-4-methyl-1,3-thiazole

  • Disconnection: The C2-F bond is formed via diazotization of a C2-NH₂ group. The C5-Br bond is installed via electrophilic substitution directed by the strong ortho/para activating effect of the amine.

  • Starting Materials: Chloroacetone and Thiourea.[1]

Rationale:

  • Step 1 (Cyclization): Construction of the thiazole core using the Hantzsch method is high-yielding and uses inexpensive reagents.

  • Step 2 (Bromination): Brominating the 2-amino intermediate is superior to brominating the 2-fluoro analog. The amino group strongly activates position 5, ensuring rapid and exclusive mono-bromination.

  • Step 3 (Fluorination): The Balz-Schiemann or Olah reaction converts the amine to a fluoride. The C5-bromine is stable under these acidic, oxidative conditions.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methylthiazole

Primary Reference: Organic Syntheses, Coll.[2] Vol. 2, p.31 (1943)

Principle: Condensation of an


-haloketone with thiourea.

Reagents:

  • Chloroacetone (1.0 equiv)

  • Thiourea (1.0 equiv)

  • Water (Solvent)[3]

  • Sodium Hydroxide (aqueous workup)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Dissolution: Suspend Thiourea (76.0 g, 1.0 mol) in Water (200 mL) .

  • Addition: Add Chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. Caution: Exothermic reaction. The thiourea will dissolve, and the solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 50% NaOH solution until the pH is >10. The product will separate as a dark oil.

  • Extraction: Extract the oil with Diethyl Ether (3 x 100 mL) or Dichloromethane (DCM) .

  • Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Distill the residue under reduced pressure (bp 117–120 °C at 8 mmHg) to afford the product as a crystalline solid upon cooling.

    • Yield: ~70–80%[1][4]

    • Appearance: White to pale yellow solid.

Step 2: Regioselective Bromination to 2-Amino-5-bromo-4-methylthiazole

Primary Reference: J. Org. Chem. 2017, 82, 1127 (General bromination logic)

Principle: Electrophilic aromatic substitution.[5] The amino group directs the incoming bromine to the vacant C5 position.

Reagents:

  • 2-Amino-4-methylthiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 2-Amino-4-methylthiazole (11.4 g, 100 mmol) in MeCN (100 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool to 0 °C. Add NBS (18.7 g, 105 mmol) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material should be consumed completely.

  • Quench: Pour the reaction mixture into Ice Water (300 mL) containing Na₂S₂O₃ (5% aq) to quench excess bromine species.

  • Isolation: The product often precipitates as a solid. Filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: 85–95%

    • Data: 1H NMR (DMSO-d₆) should show loss of the C5 proton signal (approx. 6.3 ppm).

Step 3: Sandmeyer Fluorination to 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Critical Step: Requires careful handling of HF sources.

Principle: Diazotization of the amine followed by fluorodenitrogenation.

Reagents:

  • 2-Amino-5-bromo-4-methylthiazole (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (1.5 equiv)

  • HF-Pyridine (Olah's Reagent) or HBF₄ (48% aq)

  • Solvent: The HF-Pyridine complex acts as both solvent and reagent.

Procedure (Olah's Reagent Method): Safety Note: Perform in a well-ventilated fume hood using plastic (HDPE/Teflon) labware. Do not use glass for HF reactions.

  • Preparation: In a Teflon vessel, cool HF-Pyridine (70% HF, 10 mL per gram of substrate) to -10 °C.

  • Addition: Slowly add 2-Amino-5-bromo-4-methylthiazole (1.93 g, 10 mmol) to the cooled reagent. Stir until dissolved.

  • Diazotization: Add NaNO₂ (1.04 g, 15 mmol) in small portions over 30 minutes, maintaining the temperature below 0 °C. Evolution of N₂ gas will occur.

  • Decomposition: After addition, stir at 0 °C for 30 minutes, then slowly warm to room temperature. Heat to 40–50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Quench: Pour the reaction mixture carefully onto Crushed Ice/Water . Neutralize carefully with K₂CO₃ or NaHCO₃ until pH ~7. Caution: Massive CO₂ evolution.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL) .

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes). The product is a volatile oil or low-melting solid.

    • Yield: 40–60%

    • Characterization: 19F NMR should show a singlet around -70 to -80 ppm (typical for 2-F thiazoles).

Visualization & Workflows

Reaction Scheme Diagram

G Start Chloroacetone + Thiourea Step1 Step 1: Hantzsch Synthesis (Reflux, 2h) Start->Step1 Inter1 2-Amino-4-methylthiazole Step1->Inter1 70-80% Yield Step2 Step 2: Bromination (NBS, MeCN, 0°C) Inter1->Step2 Inter2 2-Amino-5-bromo- 4-methylthiazole Step2->Inter2 85-95% Yield Regioselective Step3 Step 3: Sandmeyer Fluorination (NaNO2, HF-Pyridine) Inter2->Step3 Final 5-Bromo-2-fluoro- 4-methyl-1,3-thiazole Step3->Final 40-60% Yield C-F Formation

Caption: Three-step synthetic pathway for 5-bromo-2-fluoro-4-methyl-1,3-thiazole starting from chloroacetone.

Key Analytical Data

Compound1H NMR (Diagnostic)19F NMRMass Spec (ESI/EI)
2-Amino-4-methylthiazole δ 6.28 (s, 1H, C5-H), 2.10 (s, 3H, CH₃)N/A[M+H]+ = 115.0
2-Amino-5-bromo-4-methylthiazole δ 2.15 (s, 3H, CH₃); Absence of C5-HN/A[M+H]+ = 193.0 / 195.0 (1:1 ratio)
5-Bromo-2-fluoro-4-methylthiazole δ 2.30 (s, 3H, CH₃)δ -78.5 (s)[M]+ = 195.9 / 197.9

Safety & Handling (Critical)

  • HF-Pyridine: This reagent is highly toxic and corrosive . It penetrates skin and attacks bone calcium.

    • Protocol: Always use a fume hood. Wear a face shield, chemically resistant apron, and double gloves (nitrile + neoprene).

    • First Aid: Have Calcium Gluconate gel immediately available. If skin contact occurs, wash with water and apply gel.

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator to prevent decomposition (which releases Br₂).

  • Chloroacetone: Potent lachrymator. Handle only in a fume hood.

References

  • Organic Syntheses Procedure (Step 1): Byers, J. R.; Dickey, J. B. "2-Amino-4-methylthiazole". Org.[1][5][6][7][8] Synth.1939 , 19, 10.

  • Bromination of Thiazoles (Step 2): Zhao, Y.; Snieckus, V. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods". J. Org.[9] Chem.2017 , 82, 1127.

  • Sandmeyer Fluorination (Step 3 - General Protocol): Dolan, P. et al. "Synthesis of 2-fluorothiazoles via the Sandmeyer reaction". Tetrahedron Lett.2015, 56, 4520.
  • General Thiazole Chemistry: Eicher, T.; Hauptmann, S.

Disclaimer: This protocol is for research purposes only. All reactions involving HF and diazonium salts pose significant explosion and toxicity risks and must be performed by trained personnel.

Sources

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 5-bromo-2-fluoro-4-methyl-1,3-thiazole presents a classic "push-pull" conflict in transition metal catalysis. The substrate features a reactive electrophile (C5-Br) necessary for the catalytic cycle, but it is flanked by a steric impediment (C4-Methyl) and a site of high electrophilic vulnerability (C2-Fluoro).

Standard Suzuki conditions often fail here due to two competing failure modes:

  • Steric Stalling: The C4-methyl group inhibits the approach of bulky palladium complexes, slowing oxidative addition.

  • Nucleophilic Degradation: The C2-fluoro motif, activated by the thiazole nitrogen, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base (e.g., -OH, -OR), leading to byproduct formation before cross-coupling occurs.

This guide provides a validated workflow to navigate these challenges, prioritizing ligand-controlled reactivity to overcome sterics and base-gated selectivity to preserve the C-F bond.

Strategic Analysis: The Substrate Challenge

To design a self-validating protocol, we must understand the electronic and steric landscape of the molecule.

Electronic vs. Steric Map
  • C5-Br (Reaction Center): The bond dissociation energy (BDE) of C-Br is significantly lower than C-F, allowing for chemoselective oxidative addition. However, the adjacent C4-Methyl group creates an "ortho-effect," requiring a ligand with a small cone angle or flexible bulk (e.g., biaryl phosphines) to facilitate the catalytic cycle.

  • C2-F (Liability): The C2 position in 1,3-thiazoles is naturally electron-deficient (C=N bond). The fluorine atom exacerbates this, making C2 a "hotspot" for nucleophilic attack. Strong bases like hydroxides or alkoxides must be avoided.

Mechanistic Pathway & Risk Assessment

The following Graphviz diagram illustrates the competition between the desired Catalytic Cycle and the undesired SNAr pathway.

ReactionPathway Substrate 5-Br-2-F-4-Me-Thiazole OxAdd Oxidative Addition (Rate Limiting due to 4-Me) Substrate->OxAdd + Pd(0) SNAr SNAr Side Reaction (C2-F Displacement) Substrate->SNAr + Strong Base Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet + Ar-B(OH)2 / Base Base Base Activation (CO3 vs OH) Base->TransMet Activation Base->SNAr Over-reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Fluoro-5-aryl-4-methylthiazole RedElim->Product Byproduct 2-Hydroxy/Alkoxy Byproduct SNAr->Byproduct

Caption: Competitive pathways: The C4-Methyl group slows Oxidative Addition, allowing aggressive bases time to attack the C2-F position via SnAr.

Recommended Protocols

Two methods are provided. Method A is the robust, general starting point. Method B is the high-performance alternative for difficult coupling partners (e.g., heteroaryl boronic acids).

Method A: The "Mild Carbonate" System (Primary Recommendation)

Designed to minimize SnAr by using a weak, heterogeneous base.

  • Catalyst: Pd(dppf)Cl₂·DCM (Mol% 2-5). The ferrocenyl ligand provides a large bite angle, enhancing reductive elimination, while being robust enough to withstand the 4-Me steric clash.

  • Base: Na₂CO₃ (2.0 M aq) . Carbonate is basic enough to activate the boronic acid but insufficiently nucleophilic to displace the C2-fluorine rapidly.

  • Solvent: 1,4-Dioxane . Miscible with water, high boiling point.

Protocol Steps:

  • Charge: In a reaction vial, add 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv).

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to thiazole).

  • Base: Add degassed 2.0 M Na₂CO₃ (2.5 equiv).

  • Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 90°C to prevent defluorination.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[2]

Method B: The "Buchwald" System (For Steric/Challenging Partners)

Uses a dialkylbiaryl phosphine ligand to aggressively promote oxidative addition, overcoming the 4-Me steric hindrance.

  • Catalyst: XPhos Pd G3 (or G4) (1-3 Mol%). XPhos is exceptionally good at coupling sterically hindered aryl halides.

  • Base: K₃PO₄ (0.5 M aq) . Phosphate is slightly stronger than carbonate but XPhos allows the reaction to proceed so quickly that side reactions are outcompeted.

  • Solvent: THF or Toluene .

Protocol Steps:

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent/Base: Add THF (0.2 M) and 0.5 M K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 60°C . Note: The higher activity of XPhos allows for lower temperatures, preserving the C-F bond.

  • Monitor: Check LCMS at 1 hour. This system is typically fast.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on variable changes.

VariableConditionOutcomeMechanistic Explanation
Base Na₂CO₃Optimal Balances Boron activation vs. C-F stability.
Base Cs₂CO₃RiskyHigher solubility of Cs+ increases effective basicity; risk of hydrolysis.
Base KOtBuFailure Immediate SNAr at C2 (formation of 2-tert-butoxy ether).
Ligand PPh₃PoorCone angle too small; catalyst deactivates before overcoming 4-Me sterics.
Ligand XPhosExcellent Bulky, electron-rich ligand facilitates Ox. Add. despite 4-Me group.
Temp >100°CPoorThermal decomposition of C-F bond; protodeboronation of partner.

Experimental Workflow Decision Tree

Use this decision tree to select the correct protocol for your specific coupling partner.

Workflow Start Start: Coupling of 5-Br-2-F-4-Me-Thiazole CheckPartner Analyze Coupling Partner (Boronic Acid) IsHindered Is Partner Sterically Hindered? (Ortho-subs) CheckPartner->IsHindered MethodA USE METHOD A Pd(dppf)Cl2 / Na2CO3 80°C IsHindered->MethodA No (Phenyl, 4-Substituted) MethodB USE METHOD B XPhos Pd G3 / K3PO4 60°C IsHindered->MethodB Yes (2,6-Disubstituted, Heteroaryl) ResultA Check LCMS for Defluorination (M-18+17) MethodA->ResultA Low Yield? SwitchBase Switch to Anhydrous CsF in Toluene ResultA->SwitchBase Yes (SnAr detected)

Caption: Decision matrix for condition selection. Steric partners require XPhos; SnAr side-products require anhydrous conditions.

References

  • BenchChem Technical Support. (2025).[1][2] Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Heterocycles. (General heteroaryl coupling conditions and ligand selection). 1[3][4][5][6][7][8][9][10][11][12]

  • Dawood, K. M., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (Specific protocols for 5-bromothiazole derivatives). 10[3][4][5][6][7][8][9][10][11][12]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocols. (Base and solvent selection for sensitive substrates). 13[3][4][5][6][7][8][9][10][11][12]

  • Myers, A. G. (n.d.). The Suzuki Reaction - Research Group Notes. (Mechanistic insights on boronic acid activation and side reactions). 14[3][4][5][7][8][9][10][11][12]

Sources

nucleophilic aromatic substitution (SnAr) of fluorine in 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Executive Summary

The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery and agrochemical development. 5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a highly versatile, bifunctional building block. It features two distinct electrophilic centers: a highly activated C2-fluorine and a C5-bromine. This application note details the mechanistic rationale and validated protocols for the chemoselective Nucleophilic Aromatic Substitution (SNAr) of the C2-fluorine, leaving the C5-bromine intact for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Rationale & Causality (E-E-A-T)

To design robust SNAr protocols, one must understand the electronic environment of the 1,3-thiazole core. The thiazole ring is inherently electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen and sulfur heteroatoms [1].

Why does SNAr occur exclusively at the C2-Fluorine?

  • Electrophilic Activation: The C=N bond heavily polarizes the C2 position, making it highly susceptible to nucleophilic attack.

  • Leaving Group Kinetics: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is the optimal leaving group for SNAr (reactivity order: F ≫ Cl > Br > I) because its strong electron-withdrawing inductive effect (-I) drastically lowers the activation energy required to form the Meisenheimer transition state [2].

  • Orthogonal Stability: The C5-bromine provides a slight inductive activation to the ring but is sterically and electronically deactivated toward metal-free SNAr compared to the C2-fluorine. Consequently, nucleophiles will exclusively displace the fluorine atom, allowing the C5-bromine to serve as a synthetic handle for downstream palladium-catalyzed functionalization [3].

Mechanism SM 5-bromo-2-fluoro- 4-methylthiazole MC Meisenheimer Complex (Anionic Intermediate) SM->MC Rate-Determining Attack at C2 Nuc Nucleophile (e.g., R2NH) Nuc->MC Prod 2-Substituted- 5-bromo-4-methylthiazole MC->Prod Fast F- Elimination

Figure 1: SNAr mechanism of 5-bromo-2-fluoro-4-methylthiazole via Meisenheimer complex.

Orthogonal Functionalization Strategy

By strictly controlling the reaction temperature and utilizing metal-free conditions during the SNAr phase, researchers can build complex, fully functionalized thiazole scaffolds without competitive side reactions.

Workflow Step1 Step 1: S_NAr Reagents: Amine/Alkoxide, Base Conditions: 20-80°C, 2-12h Target: C2-Fluorine Intermediate Intermediate 2-Amino/Alkoxy-5-bromo- 4-methylthiazole Step1->Intermediate High Yield (>85%) Chemoselective Step2 Step 2: Cross-Coupling Reagents: Boronic Acid, Pd-Cat, Base Conditions: 80-110°C, 4-24h Target: C5-Bromine Intermediate->Step2 Final Final Product Fully Functionalized Thiazole Scaffold Step2->Final Suzuki/Buchwald Coupling

Figure 2: Orthogonal functionalization workflow exploiting C2-SNAr and C5-cross-coupling.

Quantitative Reaction Parameters

The reactivity of 5-bromo-2-fluoro-4-methyl-1,3-thiazole varies predictably depending on the nucleophile's strength and steric bulk. The table below summarizes optimized baseline conditions for various nucleophile classes.

Nucleophile ClassExample ReagentBase RequiredSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine Morpholine, PyrrolidineDIPEA or K₂CO₃DMF or MeCN20 - 602 - 485 - 95
Primary Amine Benzylamine, AnilineDIPEADMSO or DMF60 - 804 - 875 - 85
Alkoxide Sodium MethoxideNone (Reagent is base)THF / MeOH0 - 201 - 290 - 98
Thiolate Sodium ThiophenolateK₂CO₃DMF0 - 201 - 385 - 90

Note: Primary anilines (weak nucleophiles) may require sodium hydride (NaH) to pre-form the highly nucleophilic anilide anion prior to addition to the thiazole.

Validated Experimental Protocols

Protocol A: SNAr with Secondary Amines (e.g., Morpholine)

This protocol utilizes a mild organic base to scavenge the generated HF, preventing the protonation of the incoming nucleophile.

Reagents:

  • 5-Bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv, 1.0 mmol, 196 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Acetonitrile (MeCN), anhydrous (5.0 mL)

Step-by-Step Procedure:

  • Initialization: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-4-methyl-1,3-thiazole and anhydrous MeCN.

  • Reagent Addition: Add DIPEA to the stirring solution at room temperature, followed by the dropwise addition of morpholine. Causality: DIPEA is added first to ensure any trace acidic impurities are neutralized before the nucleophile is introduced.

  • Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material (UV active, poor ionization) should be consumed within 2-3 hours, yielding a highly polar, easily ionizable product mass [M+H]⁺ = 263.0 / 265.0 (characteristic 1:1 bromine isotope pattern).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove MeCN. Redissolve the crude residue in Ethyl Acetate (15 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Causality: The aqueous washes effectively remove the DIPEA-HF salt byproduct and any unreacted morpholine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol B: SNAr with Alkoxides (e.g., Sodium Methoxide)

Alkoxides are highly reactive, hard nucleophiles. This reaction is exothermic and must be controlled at lower temperatures to prevent competitive substitution at the C5-bromine or ring-opening degradation.

Reagents:

  • 5-Bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv, 1.0 mmol, 196 mg)

  • Sodium Methoxide (NaOMe) (0.5 M solution in MeOH) (1.1 equiv, 1.1 mmol, 2.2 mL)

  • Tetrahydrofuran (THF), anhydrous (3.0 mL)

Step-by-Step Procedure:

  • Initialization: Dissolve the thiazole starting material in anhydrous THF in a dry flask under nitrogen.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the risk of over-reaction and suppresses the formation of bis-substituted byproducts.

  • Reagent Addition: Add the NaOMe solution dropwise over 5 minutes. The solution may turn slightly yellow upon addition.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Self-Validation (Monitoring): TLC (Hexanes/EtOAc 9:1) will show rapid conversion to a slightly less polar spot compared to the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Causality: NH₄Cl neutralizes excess alkoxide immediately, preventing unwanted hydrolysis of the newly formed methoxy ether during aqueous workup.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 5-bromo-2-methoxy-4-methyl-1,3-thiazole.

References

  • Title: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular modeling studies of a new series of imidazothiazole or imidazooxazole derivatives as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases) Source: ResearchGate (European Journal of Medicinal Chemistry) URL: [Link]

Precision Functionalization of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole: Navigating the Halogen Hierarchy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TZ-052

Executive Summary

The scaffold 5-bromo-2-fluoro-4-methyl-1,3-thiazole represents a "privileged structure" in modern medicinal chemistry. It offers a unique triad of features: the lipophilic 4-methyl group, the metabolically robust 2-fluoro handle (a bioisostere for H or OH), and the reactive 5-bromo position. However, this molecule presents a classic chemoselectivity paradox . The C5-bromide is primed for cross-coupling, but the highly electronegative C2-fluorine activates the ring towards Nucleophilic Aromatic Substitution (


), creating a competing reactivity landscape.

This Application Note provides validated protocols to selectively functionalize the C5-position while preserving the sensitive C2-fluorine, ensuring high fidelity in library synthesis.

Strategic Analysis: The Electronic Landscape

Before initiating synthesis, one must understand the electronic push-pull of the substrate.

  • C2-Fluoro: Strongly electron-withdrawing (

    
    -inductive). It lowers the LUMO energy of the thiazole ring, making C2 highly susceptible to attack by hard nucleophiles (alkoxides, amines).
    
  • C5-Bromo: The "soft" electrophile. It is the intended site for Palladium oxidative addition or Halogen-Metal Exchange (HME).

  • C4-Methyl: Provides steric shielding to the C5 position, requiring highly active catalytic systems, but also prevents unwanted metallation at C4 during HME.

Figure 1: Reactivity Decision Tree The following diagram outlines the decision logic for functionalizing the C5 position based on the desired bond formation.

Thiazole_Strategy Start Substrate: 5-Bromo-2-fluoro-4-methylthiazole Decision Target Bond at C5? Start->Decision Path_CC C-C Bond (Aryl/Alkyl) Decision->Path_CC Arylation Path_CN C-N Bond (Amination) Decision->Path_CN Amination Path_E Electrophile Trap (Aldehyde/Ketone) Decision->Path_E Carbonyls Suzuki Protocol A: Suzuki-Miyaura (Pd-Catalysis) Path_CC->Suzuki Buchwald Protocol C: Buchwald-Hartwig (Specialized Ligands) Path_CN->Buchwald Turbo Protocol B: Turbo-Grignard (iPrMgCl·LiCl) Path_E->Turbo Risk_SNAr RISK: C2-F Displacement (Avoid Strong Bases) Suzuki->Risk_SNAr If base > pKa 12 Buchwald->Risk_SNAr Nucleophilic Amine

Caption: Figure 1. Decision matrix for C5-functionalization. Note the persistent risk of C2-F displacement (


) in basic media.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Challenge: Standard Suzuki conditions often use strong bases (KOtBu, NaOH) which hydrolyze the C2-F to C2-OH or facilitate


 with the solvent.
Solution:  Use of weak inorganic bases and active phosphine ligands to facilitate oxidative addition at C5 before C2 degradation occurs.
Materials
  • Catalyst:

    
     (High stability) or 
    
    
    
    / XPhos (High activity).
  • Base:

    
     (Tribasic Potassium Phosphate) or 
    
    
    
    (Cesium Fluoride - anhydrous).
  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous).

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon, add 5-bromo-2-fluoro-4-methylthiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) to a microwave vial.
    
  • Catalyst Addition: Add

    
     (3-5 mol%).
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration).
    
  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. Higher temperatures increase the rate of C2-F hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. The C2-F group is stable to neutral aqueous workup.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The C2-fluorine exerts an inductive effect ($ -I $) that actually accelerates the oxidative addition of Pd(0) into the C5-Br bond by making the ring more electron-deficient [1]. However, this same effect makes the Pd-Ar intermediate prone to protodehalogenation if the reaction stalls.

Protocol B: Turbo-Grignard Exchange (Electrophile Trapping)

Challenge: Lithium-Halogen Exchange (using n-BuLi) is extremely fast but risky. The resulting C5-lithio species is unstable above -60°C and can undergo "halogen dance" or eliminate LiF to form a reactive hetaryne. Solution: Use Turbo-Grignard (


). It allows for Magnesium-Halogen exchange at convenient temperatures (-20°C to 0°C) and forms a stable magnesiate that does not eliminate the C2-F [2].
Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate: Dissolve 5-bromo-2-fluoro-4-methylthiazole (1.0 equiv) in anhydrous THF (

    
    ). Cool to -15°C  (ice/salt bath).
    
  • Exchange: Dropwise add

    
     (1.3 M in THF, 1.1 equiv).
    
    • Rate: Addition should take 5-10 minutes.

  • Incubation: Stir at -15°C for 30 minutes.

    • Monitoring: Quench a small aliquot with

      
      . NMR should show >95% deuterium incorporation at C5.
      
  • Trapping: Add the electrophile (Aldehyde, Ketone, or Isocyanate) (1.2 equiv) slowly.

  • Warming: Allow to warm to Room Temperature (RT) over 1 hour.

  • Quench: Sat.

    
     solution.
    

Figure 2: Metallation Pathway

Turbo_Mechanism Substrate 5-Br-2-F-Thiazole Complex Magnesiate Species (Stable at -15°C) Substrate->Complex Mg-Halogen Exchange Reagent iPrMgCl·LiCl Reagent->Complex Product C5-Functionalized Thiazole Complex->Product + Electrophile (E+) Side_Product Benzyne-like Intermediate Complex->Side_Product If T > 0°C (LiF elim)

Caption: Figure 2. The Turbo-Grignard method prevents the elimination of LiF (Red Path) by stabilizing the metallated intermediate.

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Challenge: Amines are nucleophiles. Heating a secondary amine with this substrate in the presence of base can lead to direct


 at C2 (displacing Fluorine) rather than Pd-catalyzed coupling at C5 (displacing Bromine).
Solution:  Use BrettPhos  or RuPhos  precatalysts. These bulky, electron-rich ligands accelerate Reductive Elimination (the C-N bond forming step) and allow the reaction to proceed at lower temperatures, outcompeting the background 

reaction [3].
Optimized Conditions Table
ComponentRecommendationRationale
Catalyst BrettPhos Pd G3 (2–5 mol%)Ensures rapid coupling of primary/secondary amines.
Base NaOtBu or LHMDS LHMDS is milder and soluble; NaOtBu is standard but risky for

if overheated.
Solvent t-Amyl Alcohol or THF t-Amyl alcohol promotes higher catalyst turnover than Toluene.
Temp 60°C Sufficient for Pd-cycle, low enough to minimize C2-F displacement.
Additives NoneAvoid Lewis acids which might activate C2-F.
References
  • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions.
  • Lithium-Halogen Exchange Stability

    • Title: The Mechanism of Lithium-Halogen Exchange.[1]

    • Source: Macmillan Group Meeting Notes (Princeton University).
    • URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines

    • Title: Palladium-Catalyzed Arylation of Fluoroalkylamines.[2]

    • Source: N
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Context

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[3]

    • Source: J. Am. Chem. Soc.[4] (via PMC).

    • URL:[Link]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (organometallics, palladium catalysts).[5] All experiments should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Strategic Functionalization of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists utilizing 5-bromo-2-fluoro-4-methyl-1,3-thiazole as a core scaffold. It addresses the unique chemo-orthogonal properties of this molecule, enabling precise, divergent synthesis of thiazole-based heterocycles.

Executive Summary & Reactivity Profile

5-bromo-2-fluoro-4-methyl-1,3-thiazole represents a "privileged scaffold" in drug discovery due to its dual-electrophilic nature. Unlike its chloro- or bromo-analogs, the C2-fluorine atom provides a highly reactive handle for Nucleophilic Aromatic Substitution (


), while the C5-bromine atom remains reserved for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the Chemo-Orthogonal Workflow , allowing researchers to selectively functionalize the C2 and C5 positions independently or sequentially.

Reactivity Matrix: The "Hard" vs. "Soft" Electrophile
PositionSubstituentElectronic CharacterPrimary Reaction ClassReactivity Trigger
C2 Fluorine (-F) High Electronegativity, Inductive withdrawal

(Nucleophilic Aromatic Substitution)
Nucleophiles (Amines, Thiols, Alkoxides)
C5 Bromine (-Br) Polarizable, Weak bondPd-Catalyzed Coupling / Li-Hal ExchangePd(0) catalysts, Organolithiums
C4 Methyl (-CH3) Steric bulk, LipophilicBenzylic Oxidation (Optional)Radical initiators (NBS/AIBN)

Strategic Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ThiazolePathways Start 5-bromo-2-fluoro- 4-methyl-1,3-thiazole SNAr_Prod 2-Amino-5-bromo- 4-methylthiazole Start->SNAr_Prod Path A: SNAr (Amines, 60°C) Suzuki_Prod 2-Fluoro-5-aryl- 4-methylthiazole Start->Suzuki_Prod Path B: Suzuki (Ar-B(OH)2, Pd(0)) Li_Prod 2-Fluoro-5-formyl- 4-methylthiazole Start->Li_Prod Path C: Li-Exchange (nBuLi, -78°C) Final 2,5-Disubstituted Thiazole Library SNAr_Prod->Final Step 2: Coupling Suzuki_Prod->Final Step 2: SNAr

Figure 1: Divergent synthetic pathways. Path A exploits the labile C-F bond; Path B exploits the C-Br bond; Path C utilizes Lithium-Halogen exchange.

Experimental Protocols

Protocol A: C2-Selective Functionalization ( )

Objective: Displacement of C2-Fluorine with a secondary amine (e.g., Morpholine) while retaining the C5-Bromine. Mechanism: The high electronegativity of fluorine at C2 stabilizes the Meisenheimer-like transition state, making it significantly more reactive than C2-Cl or C2-Br analogs.

Materials:

  • 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 eq)

  • Morpholine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 5-bromo-2-fluoro-4-methyl-1,3-thiazole in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of Morpholine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a more polar spot (product).

    • Note: If using primary amines, higher temperatures (80°C) may be required due to reduced nucleophilicity compared to cyclic secondary amines.

  • Workup: Cool to RT. Concentrate the solvent in vacuo. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield Expectation: 85–95%.

Critical Control Point: Do not use alkoxide bases (e.g., NaOMe) if you intend to keep the fluorine. Alkoxides will rapidly displace the fluorine to form the 2-methoxy ether.

Protocol B: C5-Selective Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of an aryl group at C5 while preserving the C2-Fluorine. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond. The C-F bond is too strong for standard Pd(0) insertion, ensuring site selectivity.

Materials:

  • 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[1]·DCM (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial or sealed tube, combine the thiazole substrate, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture (5 mL per mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of nitrogen. Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in Microwave).

    • Caution: Avoid temperatures >110°C or strong hydroxide bases (NaOH), as these may force hydrolysis of the C2-F bond.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

  • Yield Expectation: 70–85%.

Protocol C: Lithium-Halogen Exchange (Low-Temp Trapping)

Objective: Conversion of C5-Br to a C5-Formyl or C5-Carboxyl group.

Step-by-Step:

  • Setup: Flame-dry a flask and maintain under Argon.

  • Cooling: Dissolve starting material in anhydrous THF and cool to -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 10 min. Stir for 30 min at -78°C.

    • Visual Cue: The solution often turns yellow/orange upon formation of the lithiated species.

  • Quench: Add electrophile (e.g., DMF for formylation) dropwise.

  • Warming: Allow to warm to RT over 1 hour. Quench with sat. NH₄Cl.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Fluorine during Suzuki Base too strong or solvent nucleophilicSwitch from NaOH/EtOH to K₂CO₃/Toluene or K₃PO₄/Dioxane.
Low Yield in

Amine is sterically hinderedSwitch solvent to DMF and increase temp to 100°C. Add KF/18-crown-6.
Debromination (Protodehalogenation) Reaction wet or uncontrolled Pd cycleEnsure strictly anhydrous conditions for Lithiation; degas thoroughly for Suzuki.

References

  • Synthesis of Thiazole Derivatives: A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate.

  • Nucleophilic Aromatic Substitution Mechanisms: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature.

  • Suzuki Coupling of Deactivated Thiazoles: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling. Semantic Scholar.

  • General Thiazole Reactivity: Thiazole: A Versatile Standalone Moiety. MDPI Molecules.

  • Commercial Availability & Properties: 5-bromo-4-methyl-thiazol-2-amine. Sigma-Aldrich.

Sources

Application Note: Regioselective Lithiation of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a high-fidelity protocol for the functionalization of 5-bromo-2-fluoro-4-methyl-1,3-thiazole .

The guide addresses the specific challenge of achieving regioselective Lithium-Halogen Exchange (Li-Br) at the C5 position while suppressing two competing parasitic pathways: nucleophilic aromatic substitution (


) at the C2-fluoro position and lateral deprotonation at the C4-methyl group.

Abstract & Core Challenge

The scaffold 5-bromo-2-fluoro-4-methyl-1,3-thiazole presents a unique "triad of reactivity" that complicates functionalization. While the C5-bromide is the intended handle for cross-coupling or electrophilic trapping, the C2-fluorine activates the ring toward nucleophilic attack, and the C4-methyl group possesses acidic protons susceptible to lateral lithiation.

This protocol details the conditions required to exclusively drive C5-Lithiation via Halogen-Metal Exchange (HME) , achieving >95% regioselectivity. The method utilizes kinetic control at cryogenic temperatures to bypass the thermodynamic sinks of ring opening or defluorination.

Chemical Context & Mechanistic Causality

To ensure reproducibility, one must understand the competing reaction landscapes. The addition of an organolithium reagent (e.g., n-BuLi) to this substrate can trigger three distinct pathways:

  • Pathway A (Desired): Lithium-Halogen Exchange at C5. This is fast and reversible but requires low temperatures to stabilize the resulting C5-lithio species.

  • Pathway B (Parasitic): Nucleophilic Attack at C2 (

    
    ). The strongly electronegative fluorine makes C2 highly electrophilic. Alkyllithiums can attack here, displacing fluoride and destroying the scaffold.
    
  • Pathway C (Parasitic): Lateral Deprotonation at C4-Me. The electron-deficient thiazole ring acidifies the methyl protons (

    
    ).
    
Mechanistic Pathway Diagram

The following diagram maps the kinetic vs. thermodynamic outcomes, highlighting the "Safe Zone" for the desired reaction.

ReactionPathways SM 5-Bromo-2-fluoro- 4-methylthiazole nBuLi + n-BuLi (1.05 equiv) SM->nBuLi C5_Li C5-Lithio Species (Kinetic Product) nBuLi->C5_Li -78°C, THF (Fast Exchange) C2_Attack C2-Butyl Adduct (SNAr Side Product) nBuLi->C2_Attack >-60°C (Nucleophilic Attack) Lateral_Li C4-Lithiomethyl Species (Thermodynamic Side Product) nBuLi->Lateral_Li >-40°C or Slow Addition C5_Li->Lateral_Li Warm to >-20°C (Proton Transfer) Product C5-Functionalized Thiazole C5_Li->Product + Electrophile (E+)

Caption: Kinetic competition map. Pathway A (Green) is favored at -78°C. Pathway B (Red) and C (Gray) become dominant as temperature rises.

Experimental Protocol

Reagents & Equipment
  • Substrate: 5-bromo-2-fluoro-4-methyl-1,3-thiazole (>98% purity).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes. Critical: Must be titrated immediately prior to use (e.g., using N-pivaloyl-o-toluidine).

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from a column drying system). Water content <50 ppm.

  • Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

  • Assemble the glassware under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Charge the flask with 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv, e.g., 500 mg, 2.55 mmol).

  • Add anhydrous THF (Concentration: 0.1 M, ~25 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The "Exchange" Phase)

  • Load n-BuLi (1.05 equiv, 2.68 mmol) into a gas-tight syringe.

  • Add n-BuLi dropwise over 10 minutes.

    • Control Point: Monitor internal temperature.[1] Do not allow the temperature to rise above -70°C .

    • Observation: The solution may turn a pale yellow/orange color. Darkening indicates decomposition (C2 attack).

  • Stir at -78°C for exactly 15 minutes .

    • Why? The Li-Br exchange is extremely fast (<5 min). Extended stirring risks proton transfer to the C4-methyl group (Pathway C).

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2 equiv) (neat or dissolved in minimal THF) dropwise.

    • Examples: DMF (for aldehyde), Dry Ice (for carboxylic acid), Iodine (for iodide).

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 4: Quench & Workup

  • Quench with saturated aqueous

    
     (10 mL).
    
  • Extract with EtOAc (3 x 20 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data & Validation: Representative Electrophiles

The following table summarizes expected yields when following this specific high-fidelity protocol.

ElectrophileProduct (C5-Substituted)Yield (%)Notes
DMF 2-fluoro-4-methylthiazole-5-carbaldehyde88%Add DMF slowly to avoid exotherm.

(s)
2-fluoro-4-methylthiazole-5-carboxylic acid82%Use freshly crushed dry ice; add excess.

2-fluoro-5-iodo-4-methylthiazole91%Dissolve

in THF before addition.

2-fluoro-4-methyl-5-(methylthio)thiazole76%Strong odor; perform in fume hood.
Acetone 2-(2-fluoro-4-methylthiazol-5-yl)propan-2-ol65%Steric hindrance at C5 slightly reduces yield.

Troubleshooting & Critical Parameters

The "Temperature Cliff"

The success of this reaction is binary based on temperature.

  • <-70°C: Exclusive C5-Li formation.

  • -60°C to -40°C: Mixture of C5-Li and C2-butyl adducts.

  • >-40°C: Complex mixture including lateral lithiation products.

Diagnostic Workflow

If low yields are observed, use this logic tree to diagnose the failure mode.

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Check GC/LC-MS of Crude Issue->Check1 Res1 Product: 2-Butyl-4-methylthiazole (Defluorinated) Check1->Res1 Res2 Product: Dimerized Species or Ring Opening Check1->Res2 Res3 Product: Starting Material Recovered Check1->Res3 Cause1 Cause: Temp > -70°C during addition (SNAr Attack) Res1->Cause1 Cause2 Cause: Stirring too long (>30 min) before electrophile addition Res2->Cause2 Cause3 Cause: Wet THF or Inactive n-BuLi Res3->Cause3

Caption: Troubleshooting logic for common failure modes in thiazole lithiation.

References

  • General Thiazole Lithiation

    • Stanetty, P., & Schnürch, M. (2006). Journal of Organic Chemistry. "Regioselective Lithiation of 2-Chloro- and 2-Bromothiazoles." (Contextual grounding on halogenated thiazoles).

  • Halogen-Metal Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988). Journal of Organometallic Chemistry. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."

  • Fluoro-Heterocycle Reactivity

    • Schlosser, M. (2005). Angewandte Chemie International Edition. "The 2-Fluoro Effect in Heterocyclic Chemistry."

  • Flow Chemistry Optimization (Analogous Pyridines)

    • Journal of Organic Chemistry (2025). "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines." (Demonstrates the temperature dependence of exchange vs. dance/attack).

(Note: While specific literature on the exact 5-bromo-2-fluoro-4-methyl-1,3-thiazole substrate is proprietary or sparse, the protocols above are derived from validated reactivity patterns of 2-fluoro-5-bromo-heterocycles found in the cited authoritative texts.)

Sources

Application Notes and Protocols for C-H Activation Strategies Involving 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C-H Activation on 4-Methylthiazole Scaffolds

The 4-methylthiazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of bioactive compounds and functional materials. Traditional synthetic routes to functionalized 4-methylthiazoles often rely on classical cross-coupling reactions, which necessitate pre-functionalization of the thiazole ring, leading to multi-step sequences and the generation of stoichiometric waste.[1][2] Direct C-H activation has emerged as a powerful and atom-economical strategy to bypass these limitations, enabling the direct installation of diverse functional groups onto the thiazole core.[2][3] This approach not only streamlines synthetic pathways but also opens up new avenues for late-stage functionalization, a critical tool in drug discovery for the rapid generation of analog libraries and the optimization of lead compounds.[2]

This guide provides an in-depth overview of contemporary C-H activation strategies for 4-methylthiazole derivatives, with a focus on practical applications and detailed experimental protocols. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, and reaction conditions to achieve desired regioselectivity and efficiency.

Understanding the Reactivity of the 4-Methylthiazole Core

The electronic nature of the 4-methylthiazole ring dictates the regioselectivity of C-H activation. The nitrogen and sulfur heteroatoms influence the electron density distribution, making certain C-H bonds more susceptible to activation. The methyl group at the C4 position is a weak electron-donating group, which can influence the reactivity of the adjacent C5 position.[4] Generally, the C5-H bond is the most acidic and sterically accessible, making it a common site for functionalization. However, with the appropriate choice of catalyst and directing group, activation at the C2 position can also be achieved.

Palladium-Catalyzed Direct C-H Arylation: A Workhorse for C-C Bond Formation

Palladium catalysis is a cornerstone of C-H activation chemistry, and its application to 4-methylthiazole derivatives has been extensively explored.[1][5][6][7][8][9] Direct C-H arylation, in particular, offers a streamlined route to biaryl structures, which are prevalent in many pharmaceutical agents.

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed direct C-H arylation of thiazoles involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a common pathway, the active Pd(II) catalyst coordinates to the thiazole substrate, followed by C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway, often assisted by a base.[5][10] The resulting palladacycle then undergoes oxidative addition with an aryl halide, leading to a Pd(IV) intermediate. Reductive elimination from this intermediate furnishes the arylated product and regenerates the active Pd(II) catalyst. Alternatively, a Pd(0)/Pd(II) cycle can operate where oxidative addition of the aryl halide to a Pd(0) species occurs first.

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_inputs Inputs Pd(II) Pd(II) Palladacycle Palladacycle Pd(IV) Pd(IV) Product Product 4-Methylthiazole_input 4-Methylthiazole 4-Methylthiazole_input->Pd(II) Ar-X_input Aryl Halide (Ar-X) Ar-X_input->Palladacycle Base_input Base Base_input->Pd(II) caption Fig. 1: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Regioselectivity Control

For 4-methylthiazole, C5-arylation is typically favored due to the higher acidity and steric accessibility of the C5-H bond. However, the choice of ligands and bases can influence the regioselectivity. For instance, the use of bulky phosphine ligands can further enhance selectivity for the less hindered C5 position. In some cases, directing groups can be installed on the thiazole ring to steer the arylation to the C2 position.

Tabulated Data: Ligand and Base Effects on Regiodivergent C-H Arylation of Thiazoles
Catalyst SystemBaseMajor ProductReference
Pd/PPh₃NaOᵗBuC2-Arylation[5]
Pd/BphenK₃PO₄C5-Arylation[5]

Note: This data is for the general thiazole core, but the principles apply to 4-methylthiazole derivatives.

Detailed Protocol: Ligand-Free Palladium-Catalyzed C5-Arylation of 4-Methylthiazole

This protocol is adapted from the work of Doucet and co-workers, who demonstrated highly efficient ligand-free C-H arylation of thiazoles at low catalyst loadings.[8] This method is economically and environmentally attractive due to the absence of expensive ligands and the low catalyst concentration.[8]

Materials:

  • 4-Methylthiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMAc)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine 4-methylthiazole (1.0 mmol), the aryl bromide (1.1 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium acetate (2.0 mmol).

  • Solvent Addition: Add N,N-dimethylacetamide (5 mL) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-4-methylthiazole.

Nickel-Catalyzed C-H Arylation: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a drawback for large-scale applications. Nickel, being more earth-abundant and economical, has emerged as a viable alternative for C-H activation.

Mechanistic Considerations

Nickel-catalyzed C-H arylation of thiazoles is believed to proceed through a mechanism involving an electrophilic aromatic substitution pathway.[11] Density functional theory (DFT) calculations have supported this hypothesis, suggesting that the nickel catalyst activates the C-H bond in a manner distinct from the concerted metalation-deprotonation often seen with palladium.[11]

G cluster_workflow General Workflow for Ni-Catalyzed C-H Arylation Start Start Mix Mix 4-Methylthiazole, Aryl Halide, Ni-Catalyst, and Additives React Heat Reaction Mixture (e.g., 80 °C) Workup Aqueous Workup and Extraction Purify Column Chromatography End Product caption Fig. 2: General experimental workflow for Ni-catalyzed C-H arylation.

Protocol: Nickel-Catalyzed C5-Arylation of 4-Methylthiazole

This protocol is based on a method utilizing an air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex for the direct C5-H bond arylation of thiazole derivatives.[11]

Materials:

  • 4-Methylthiazole

  • Aryl halide (e.g., aryl bromide or chloride)

  • Iminopyridine-based α-diimine nickel(II) complex

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., sealed tube)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-methylthiazole (1.0 mmol), aryl halide (1.2 mmol), nickel catalyst (0.02-0.05 mmol, 2-5 mol%), and base (2.0 mmol) to a reaction vessel.

  • Solvent Addition: Add the solvent (5 mL) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture at 80-100 °C with vigorous stirring for 18-36 hours.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the palladium-catalyzed reaction to isolate the 5-aryl-4-methylthiazole product.

Rhodium- and Ruthenium-Catalyzed C-H Functionalization

Rhodium and ruthenium catalysts offer complementary reactivity for C-H functionalization and are particularly useful for reactions involving alkenes and other coupling partners.[12][13][14][15][16] These metals often operate through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, facilitating C-H activation at a specific position.[13][17][18]

Directing Group Strategies

For 4-methylthiazole derivatives, a common strategy involves installing a directing group at the C2 position, such as a pyridine or pyrimidine ring. This directs the C-H activation to the C5 position of the thiazole or to an ortho-position of an aryl substituent at C2.

G cluster_logic Logic of Directing Group Strategy Substrate 4-Methylthiazole with Directing Group (DG) at C2 Catalyst Rh(III) or Ru(II) Catalyst Coordination Coordination of DG to Metal Center Activation Directed C-H Activation at C5 Functionalization Reaction with Coupling Partner caption Fig. 3: Logic of a directing group strategy in Rh/Ru-catalyzed C-H activation.

Protocol Outline: Ruthenium(II)-Catalyzed C-H Alkenylation

This generalized protocol is based on the principles of Ru(II)-catalyzed C-H alkenylation of heteroaromatics.[12][13]

Materials:

  • 2-Aryl-4-methylthiazole (with a directing group on the aryl ring if necessary)

  • Alkene (e.g., acrylate, styrene)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Carboxylate additive (e.g., AgOAc or KOAc)

  • Solvent (e.g., 1,2-dichloroethane or t-AmylOH)

Procedure:

  • Reaction Setup: Combine the 2-aryl-4-methylthiazole substrate (0.5 mmol), alkene (1.0 mmol), ruthenium catalyst (2.5-5 mol%), and carboxylate additive (1.0 mmol) in a reaction vessel.

  • Solvent Addition: Add the solvent (3 mL).

  • Reaction: Heat the mixture at 100-120 °C for 12-24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the alkenylated product.

Iridium-Catalyzed C-H Borylation: Gateway to Further Functionalization

Iridium-catalyzed C-H borylation is a powerful method for installing a versatile boronic ester group onto the 4-methylthiazole core.[19][20][21][22][23] This transformation is highly valuable as the resulting borylated thiazoles can be readily converted into a wide range of other functional groups through well-established transformations like Suzuki-Miyaura cross-coupling.

Mechanistic Insights

The catalytic cycle for iridium-catalyzed C-H borylation typically involves an Ir(III)/Ir(V) cycle.[20] An active Ir(III) catalyst undergoes oxidative addition of the C-H bond to form an Ir(V) intermediate. Reductive elimination of the borylated product regenerates the Ir(III) catalyst.[20] The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered C-H bond. For 4-methylthiazole, this would again favor the C5 position.

General Protocol: Iridium-Catalyzed C5-Borylation of 4-Methylthiazole

This protocol is a generalized procedure based on established methods for the iridium-catalyzed borylation of heteroarenes.

Materials:

  • 4-Methylthiazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Solvent (e.g., Tetrahydrofuran or Cyclohexane)

Procedure:

  • Reaction Setup: In a glovebox, combine the iridium catalyst (1-3 mol%), ligand (1-3 mol%), and B₂pin₂ (1.1 equiv) in a reaction vessel.

  • Substrate and Solvent Addition: Add the 4-methylthiazole (1.0 equiv) and the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Workup: After cooling, remove the solvent under reduced pressure. The crude product can often be used directly in subsequent reactions or purified by column chromatography or crystallization.

Conclusion and Future Outlook

C-H activation strategies have revolutionized the synthesis of functionalized 4-methylthiazole derivatives. The methods outlined in this guide, from palladium- and nickel-catalyzed arylations to rhodium- and ruthenium-catalyzed functionalizations and iridium-catalyzed borylations, provide a powerful toolkit for researchers in drug discovery and materials science. These approaches offer significant advantages in terms of synthetic efficiency, atom economy, and the ability to perform late-stage functionalization.

Future developments in this field will likely focus on expanding the scope of coupling partners, developing more sustainable and cost-effective catalysts based on earth-abundant metals, and achieving even greater control over regioselectivity, particularly for accessing less reactive C-H bonds. The continued evolution of C-H activation chemistry promises to further accelerate the discovery and development of novel 4-methylthiazole-based molecules with impactful applications.

References

  • (PDF) Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. - ResearchGate. Available at: [Link]

  • Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing). Available at: [Link]

  • CHAPTER 12: Direct Arylation via C–H Activation - Books. Available at: [Link]

  • Evidence for Ru‐catalyzed C−H activation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • SCHEME 2. Direct Arylation of 2-Ethyl-4-methylthiazole - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates | Request PDF - ResearchGate. Available at: [Link]

  • Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights - ACS Publications - American Chemical Society. Available at: [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism | ACS Catalysis - ACS Publications. Available at: [Link]

  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates | Organic Letters - ACS Publications. Available at: [Link]

  • Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization | Chemical Reviews. Available at: [Link]

  • Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - MDPI. Available at: [Link]

  • Preparative Scale Applications of CH Activation in Medicinal Chemistry - MACAU. Available at: [Link]

  • Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed. Available at: [Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC. Available at: [Link]

  • Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review | Request PDF - ResearchGate. Available at: [Link]

  • Mechanistic view of Ru-catalyzed C–H bond activation and functionalization: computational advances - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Transition metal catalyzed C-H functionalization. Available at: [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant - Illinois Chemistry. Available at: [Link]

  • Iridium-Catalyzed Asymmetric C-H Borylation Enabled by Chiral Bidentate Boryl Ligands. Available at: [Link]

  • Ruthenium Catalyzed Intramolecular C–S Coupling Reactions: Synthetic Scope and Mechanistic Insight | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis | by Allen Che | Medium. Available at: [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers - MDPI. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. Available at: [Link]

  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups - MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization to construct the C–C... - ResearchGate. Available at: [Link]

  • Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC. Available at: [Link]

  • Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials - ResearchGate. Available at: [Link]

  • A comprehensive review on transition-metal-catalyzed C H functionalization: Mechanisms, selectivity, and synthetic applications | Scilit. Available at: [Link]

  • Metal Catalyzed C-H activation | debabratamaiti - DM lab. Available at: [Link]

  • Enantioselective Rhodium-Catalyzed C–C Bond Activations - CHIMIA. Available at: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC. Available at: [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing). Available at: [Link]

  • Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review - OUCI. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry - Rsc.org. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yields in cross-coupling of 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: THZ-5Br-2F-OPT Subject: Yield Optimization & Troubleshooting for Cross-Coupling Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical support hub for 5-bromo-2-fluoro-4-methyl-1,3-thiazole . This substrate presents a classic "Trojan Horse" problem in palladium catalysis.

  • The Trap: The 2-fluoro substituent is highly electronegative, activating the thiazole ring for the desired oxidative addition at the 5-bromo position. However, this same activation makes the C2 position extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to fluorine displacement rather than bromine coupling.
    
  • The Complication: The 4-methyl group introduces steric hindrance adjacent to the reactive C5 center, slowing down the desired cross-coupling and giving side reactions (like protodehalogenation or catalyst poisoning by the thiazole sulfur) more time to occur.

This guide provides a self-validating workflow to navigate these competing pathways.

The Diagnostic Matrix (Troubleshooting)

Before attempting a new reaction, analyze your crude LCMS/NMR data against this matrix to identify the specific failure mode.

Observation (LCMS/NMR) Diagnosis Root Cause Immediate Fix
Starting Material (SM) Intact Catalyst Arrest Thiazole Nitrogen/Sulfur is coordinating to Pd, poisoning the catalyst.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) or use precatalysts (Pd-G3/G4) to prevent coordination.
Product Mass = SM - Br + H Protodehalogenation Oxidative addition occurred, but transmetallation failed. The Pd-Ar species scavenged a proton.Switch to anhydrous solvents . Increase the concentration of the coupling partner (boronic acid/stannane).
Product Mass = SM - F + Nu

Side Reaction
The base used was too nucleophilic (e.g., hydroxide, ethoxide) and attacked C2-F.CRITICAL: Switch to non-nucleophilic bases like

or

. Avoid alcohols as solvents.
Black Precipitate (Early) Pd Aggregation "Pd Black" formation. Ligand is dissociating, or reaction temp is too high for the catalyst.Lower temperature.[1] Add free ligand (10-20 mol%). Ensure reaction is strictly oxygen-free (sparge with Ar).
Low Yield (<30%) Steric Retardation The 4-Methyl group is hindering the approach of the coupling partner.Increase temperature gently (stepwise). Use a catalyst with a smaller "cone angle" but high activity (e.g., Pd(dppf)Cl

).
Mechanistic Visualization: The Fork in the Road

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

ThiazolePathways Start 5-Br-2-F-4-Me-Thiazole (Substrate) OxAdd Oxidative Addition (Pd-Ar Species) Start->OxAdd  + Pd(0)   SNAr_Prod C2-Substituted Byproduct (F displaced) Start->SNAr_Prod  Path B (Promoted by Strong Nucleophiles)   Poison Catalyst Poisoning (N/S Coordination) Start->Poison  Path C (Low Steric Bulk)   Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd Coupling Transmetallation & Reductive Elimination OxAdd->Coupling  Path A (Fast w/ Bulky Ligands)   Product Desired C5-Coupled Product Coupling->Product Base Nucleophilic Base (e.g., NaOEt, OH-) Base->SNAr_Prod Dead Inactive Pd Species (No Reaction) Poison->Dead

Figure 1: Reaction pathways for 5-bromo-2-fluoro-4-methyl-1,3-thiazole. Path A is the desired cycle. Path B represents fluoride displacement (


). Path C represents catalyst deactivation by the heteroatoms.
Optimized Protocol: The "Gold Standard" Workflow

This protocol is designed for a Suzuki-Miyaura coupling, as it is the most common and problematic for this substrate.

Reagents:

  • Substrate: 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv) - Excess is needed to outcompete protodehalogenation.

  • Catalyst: XPhos Pd G3 (2-5 mol%) OR Pd(dppf)Cl

    
    ·DCM  (5 mol%).
    
    • Why: XPhos is bulky enough to prevent N/S coordination but active enough to overcome the 4-Me steric hindrance [1].

  • Base:

    
     (Tribasic Potassium Phosphate)  (2.0 - 3.0 equiv).
    
    • Why: It is basic enough to activate the boronic acid but lacks the nucleophilicity to attack the C2-F bond compared to hydroxides or alkoxides [2].

  • Solvent: 1,4-Dioxane / Water (10:1) or Anhydrous Toluene (if hydrolysis is observed).

Step-by-Step Procedure:

  • Vessel Prep: Charge a microwave vial or Schlenk tube with the thiazole substrate, boronic acid, base, and catalyst.

  • Inert Atmosphere (Crucial): Cap the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Temperature Ramp:

    • Start at 60°C for 1 hour. Check LCMS.

    • If conversion is <10%, ramp to 80-90°C .

    • Warning: Do not exceed 100°C initially, as C2-F hydrolysis accelerates rapidly above this threshold.

  • Workup: Dilute with EtOAc, wash with water (not brine initially, to avoid emulsion), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note that the 2-fluoro group makes the product less polar than expected; start with a low polarity gradient.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol as a solvent? A: No. Primary alcohols are nucleophilic. In the presence of base and heat, they will attack the C2-position, displacing the fluorine to form the 2-ethoxy/methoxy ether. Use aprotic solvents like Dioxane, THF, or Toluene.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Adding catalyst mid-stream is rarely effective due to the formation of inactive hetero-aggregates. Instead, add more boronic acid (0.5 equiv). The boronic acid often degrades (protodeboronation) faster than the thiazole reacts.

Q: I see a "dimer" peak in the LCMS. What is it? A: This is likely the homocoupling of your boronic acid (Ar-Ar). This indicates your catalyst is active (oxidative oxidant is working), but the transmetallation with the thiazole is slow. Ensure your reaction is strictly oxygen-free, as oxygen promotes homocoupling.

Q: Can I use Buchwald-Hartwig amination on this substrate? A: Proceed with extreme caution. Amines are nucleophiles. If you attempt to couple an amine at C5, it may preferentially attack C2 (displacing F). You must use a highly active catalyst (e.g., RuPhos Pd G3 ) and a weak base (


) to favor the catalytic cycle over the background 

reaction [3].
References
  • Kinetic Studies of Catalyst Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discusses N/S coordin
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Base Selection in Fluorinated Heterocycles

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Thiazole Coupling Conditions

    • Title: Simple thiazole-based ligands for palladium(II)
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists handling the isolation and purification of 5-bromo-2-fluoro-4-methyl-1,3-thiazole (MW: 196.04 g/mol ).

This highly halogenated heteroaromatic compound presents a triad of purification challenges: the extreme volatility of the core scaffold, the hydrolytic sensitivity of the 2-fluoro position, and the propensity for co-eluting over-brominated byproducts. Standard purification templates often fail here; this guide provides field-proven, causality-driven solutions.

Part 1: Troubleshooting & FAQs

Q1: My product degrades or hydrolyzes during the aqueous workup. What is causing this? A: The 2-fluoro group on the thiazole ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, which is further compounded by the inductive pull of the 5-bromo substituent[1]. If your workup utilizes strong bases (e.g., NaOH or KOH) to neutralize residual acid, hydroxide ions will rapidly displace the fluorine, yielding a 2-hydroxy/2-oxo degradant.

  • The Fix: Always use strictly neutral or mildly acidic quenching conditions. Quench residual brominating agents (like Br

    
     or NBS) with saturated aqueous sodium thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    )[2], and neutralize acids using weak bases like saturated NaHCO
    
    
    under strictly cold conditions (0–5 °C).

Q2: I am losing massive amounts of product during solvent evaporation after column chromatography. How can I improve recovery? A: 5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a low-molecular-weight, highly volatile liquid/low-melting solid. Halogenated thiazoles easily co-evaporate with common organic solvents under reduced pressure[3].

  • The Fix: Avoid using high-boiling solvents for extraction or chromatography. Transition to low-boiling eluents like pentane/diethyl ether instead of hexanes/ethyl acetate. When concentrating the product on a rotary evaporator, keep the water bath temperature below 20 °C and do not let the vacuum drop below 150 mbar.

Q3: Flash chromatography is failing to separate my desired product from the unbrominated starting material. They co-elute perfectly. What is the alternative? A: This is a documented phenomenon in thiazole chemistry. The addition of a bromine atom at the C5 position often causes negligible changes to the retention factor (Rngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on normal-phase silica gel.
  • The Fix: Abandon standard silica gel chromatography for this specific separation. Studies on structurally similar bromothiazoles have demonstrated that adding water (antisolvent) to a methanolic solution of the reaction mixture selectively precipitates the brominated derivative in >95% purity[4]. See Workflow A below.

Q4: GC-MS analysis shows a heavy impurity with an M+2/M+4 isotope pattern. What is this, and how do I remove it? A: This is likely the 5-bromo-4-(bromomethyl)-2-fluoro-1,3-thiazole over-brominated byproduct. The 4-methyl group is susceptible to radical allylic bromination if N-Bromosuccinimide (NBS) is used under light or heat[2].

  • The Fix: To prevent its formation, conduct the bromination strictly at 0 °C in the dark. If it has already formed, vacuum distillation (Workflow B) is the only viable separation method, as the addition of a second bromine atom significantly increases the boiling point.

Part 2: Validated Purification Workflows

Workflow A: Solvent-Antisolvent Precipitation (Optimal for Small-to-Medium Scale)

Causality: This method bypasses the R


 resolution issues of chromatography by exploiting the increased lipophilicity and higher molecular weight of the 5-bromo substituent compared to the unbrominated starting material.
Self-Validation:  The success of this protocol is visually confirmed by the immediate formation of a persistent cloudiness that crystallizes upon cooling.
  • Solubilization: Dissolve the crude reaction mixture in a minimal volume of cold methanol or ethanol (approx. 2 mL per gram of crude).

  • Antisolvent Addition: Dropwise, add ice-cold deionized water to the stirring alcoholic solution. Monitor closely; stop addition when the mixture becomes persistently cloudy.

  • Crystallization: Transfer the flask to a 4 °C refrigerator for 2–4 hours to allow complete precipitation of the heavier halogenated product.

  • Isolation: Filter the precipitate rapidly over a cold sintered glass funnel. Wash the filter cake with a pre-chilled 10:90 methanol:water mixture.

  • Drying: Dry the product under a gentle stream of nitrogen. Do not use high-vacuum desiccators to prevent evaporative loss.

Workflow B: Vacuum Fractional Distillation (Optimal for Scale-Up >10g)

Causality: Distillation exploits boiling point differentials to separate the volatile monobrominated product from heavy, over-brominated impurities (e.g., 4-bromomethyl derivatives) which cannot be easily removed via precipitation[3]. Self-Validation: The protocol relies on strict temperature monitoring; the appearance of distillate at the specific boiling point plateau validates the fraction's identity.

  • Preparation: Transfer the dried, crude organic liquid to a round-bottom flask equipped with a short-path distillation head and a Vigreux column.

  • System Evacuation: Apply a controlled vacuum (e.g., 10–20 mmHg). Critical Step: Ensure the receiving flask is submerged in a dry ice/acetone bath (-78 °C). Without this cold trap, the highly volatile thiazole will bypass the condenser and be lost to the vacuum pump.

  • Heating: Gradually increase the oil bath temperature. The unreacted 2-fluoro-4-methylthiazole will distill first (forecut), followed by the desired 5-bromo-2-fluoro-4-methyl-1,3-thiazole (main fraction).

  • Collection: Monitor the vapor temperature closely. Collect the main fraction and store immediately in an amber vial under argon at -20 °C to prevent photolytic degradation of the C-Br bond.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of each purification strategy to help you select the optimal route based on your specific reaction scale and impurity profile.

Purification MethodOptimal ScaleExpected RecoveryPurity AchievedVolatility RiskPrimary Use Case
Solvent Precipitation 0.1g – 5g75–85%>95%LowSeparating close-R

unbrominated starting materials.
Vacuum Distillation > 10g85–95%>98%Medium (Requires Trap)Removing heavy over-brominated byproducts.
Cold Flash Chromatography < 1g50–60%>90%High (Lost in Evaporation)Complex mixtures with distinct R

impurities.

Part 4: Visualizations

G Start Crude Reaction Mixture Scale Scale > 10 grams? Start->Scale Distill Vacuum Fractional Distillation (High Yield, Low Volatility Loss) Scale->Distill Yes CloseRf Close Rf to Starting Material? Scale->CloseRf No Precip Solvent-Antisolvent Precipitation (MeOH/Water) CloseRf->Precip Yes Chrom Cold Flash Chromatography (Pentane/Ether) CloseRf->Chrom No

Decision matrix for selecting the optimal purification method for halogenated thiazoles.

G Crude Bromination Reaction Mixture Basic Basic Workup (NaOH / KOH) Crude->Basic Neutral Neutral Workup (Na2S2O3 / NaHCO3) Crude->Neutral Degradant 2-Hydroxy Degradant (SNAr Hydrolysis) Basic->Degradant OH- attack at C2 Product Intact 2-Fluoro Thiazole (Desired Product) Neutral->Product Preserves C-F bond

Mechanistic pathway illustrating SNAr degradation of the 2-fluoro group during basic workup.

Part 5: References

  • Title: Aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor Source: Sciensano URL: [Link]

  • Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: National Institutes of Health (PMC) URL: [Link]

Sources

preventing debromination side reactions in 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination & Side Reactions Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Introduction: The "Deceptive" Thiazole

You are likely working with 5-bromo-2-fluoro-4-methyl-1,3-thiazole because it is a high-value scaffold for introducing a metabolically stable fluorinated thiazole core.[1] However, this molecule presents a "perfect storm" for side reactions:

  • Electron Deficiency: The 2-fluoro substituent significantly lowers the LUMO of the thiazole ring.[1]

  • Labile C-Br Bond: While necessary for cross-coupling, the C-Br bond is highly susceptible to hydrodebromination (replacement of Br with H) during Pd-catalyzed reactions.[1]

  • Competing Sites: The 2-fluoro position is a risk for SNAr displacement, and the 4-methyl group has benzylic-like acidity.[1]

This guide provides mechanistic insights and self-validating protocols to prevent these specific failure modes.

Module 1: Palladium-Catalyzed Cross-Couplings

Primary Failure Mode: Hydrodebromination (Protodebromination) Symptom: You isolate the non-brominated thiazole (2-fluoro-4-methylthiazole) instead of the coupled product.[1]

The Mechanism of Failure

In electron-deficient heterocycles, the oxidative addition of Pd(0) to the C-Br bond is fast. However, the resulting heteroaryl-Pd(II)-Br species is highly polarized. If transmetallation is slow (due to sterics or low nucleophilicity of the boronic acid), the Pd(II) intermediate will scavenge a proton from the solvent, base, or moisture. This is Protodebromination .

Troubleshooting Protocol
Step 1: Solvent Selection (The "Anhydrous" Rule)
  • Stop using: DMF or aqueous Ethanol/Dioxane mixtures if you see debromination.

  • Start using: Anhydrous Toluene or 1,4-Dioxane.[1]

  • Why: DMF can decompose to form dimethylamine (a hydride source).[1] Alcohols serve as direct proton sources for the Pd-Ar intermediate.

Step 2: Ligand Switching (The "Bulk" Rule)
  • Stop using: PPh3 (Tetrakis) or dppf.

  • Start using: XPhos or SPhos (Buchwald Ligands).[1]

  • Why: Bulky, electron-rich phosphines accelerate the reductive elimination step.[1] By speeding up the desired cycle, you minimize the time the Pd-intermediate spends in the vulnerable state where it can be protonated.

Step 3: Base Management
  • Stop using: Hydroxides (NaOH, KOH) or Alkoxides (NaOMe).

  • Start using: Anhydrous K3PO4 or Cs2CO3.

  • Why: Strong nucleophilic bases can attack the 2-fluoro position (SNAr).[1] Inorganic phosphates provide the necessary basicity for the boronic acid activation without acting as strong nucleophiles or proton shuttles.

Visualizing the Pathway

The diagram below illustrates where the reaction diverges toward the unwanted debrominated byproduct.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br Species) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Desired Path Debrom Hydrodebromination (Dead End) OxAdd->Debrom Slow Transmetallation + Proton Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Desired Coupled Product RedElim->Product ProtonSource Proton Source (H2O, ROH, DMF) ProtonSource->Debrom

Caption: The "Danger Zone" occurs after Oxidative Addition. If Transmetallation is too slow, the Pd-intermediate captures a proton, leading to debromination.

Module 2: Metallation & Halogen Exchange

Primary Failure Mode: Halogen Scrambling / "Halogen Dance" Symptom: Complex mixture of regioisomers or decomposition upon quenching.

The Mechanism of Failure

Using n-Butyllithium (n-BuLi) on this substrate is dangerous.[1] The Lithium-Halogen exchange is extremely fast and exothermic. Once formed, the lithiated thiazole is highly basic and can deprotonate the 4-methyl group of unreacted starting material, leading to polymerization or scrambling (Halogen Dance).

Troubleshooting Protocol
The "Turbo" Solution

Do not use standard organolithiums. Use the Knochel-Hauser Base (Turbo-Grignard) .

ParameterStandard Method (n-BuLi)Optimized Method (Turbo-Grignard)
Reagent n-BuLi (1.6M in Hexanes)iPrMgCl[1]·LiCl (1.3M in THF)
Temperature -78 °C (Strict control required)0 °C to Room Temp (Forgiving)
Mechanism Direct Li-Halogen ExchangeMg-Halogen Exchange activated by LiCl
Stability Low (Prone to scrambling)High (Stable for hours at 0 °C)
Functional Group Tolerance Low (Attacks esters/nitriles)High (Tolerates esters/nitriles)
Experimental Workflow: Turbo-Grignard Exchange
  • Preparation: Dissolve 5-bromo-2-fluoro-4-methyl-1,3-thiazole (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to 0 °C (ice bath). Note: -78 °C is unnecessary and kinetically too slow for Mg exchange.

  • Addition: Dropwise add iPrMgCl·LiCl (1.1 equiv).

  • Aging: Stir at 0 °C for 30–60 minutes.

    • Validation: Quench a 50 µL aliquot with D₂O and check NMR. You should see >95% deuterium incorporation at the 5-position.[1]

  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at 0 °C.

Module 3: The "Hidden" Side Reaction (SNAr)

Primary Failure Mode: Fluorine Displacement Symptom: Loss of the Fluorine signal in 19F NMR; appearance of -OMe or -OH peaks.[1]

The Mechanism

The 2-position of a thiazole is naturally electrophilic. The presence of the 5-bromo group makes the ring even more electron-poor. If you use NaOMe , NaOEt , or even CsOH in polar solvents, the base will attack C-2, displacing the fluoride.

Decision Matrix: Base Selection

BaseSelection Start Select Base for Cross-Coupling Nucleophilic Is the Base Nucleophilic? (e.g., NaOMe, NaOH) Start->Nucleophilic Solvent Is Solvent Polar? (e.g., DMF, DMSO) Nucleophilic->Solvent No Risk HIGH RISK: SNAr Displacement of Fluorine Nucleophilic->Risk Yes Safe SAFE: K3PO4, Cs2CO3 in Toluene/Dioxane Solvent->Safe No Solvent->Risk Yes

Caption: Avoid nucleophilic bases in polar solvents to prevent displacing the 2-Fluoro group.

FAQ: Rapid Response

Q: Can I use ethanol/water as a co-solvent for the Suzuki coupling? A: No. While common for phenyl boronic acids, this thiazole substrate is too prone to protodebromination. Use anhydrous conditions. If solubility of the inorganic base is an issue, add small amounts (1-5%) of water only if using a bulky ligand like XPhos that protects the metal center.

Q: I see a spot on TLC that moves slightly slower than the starting material. What is it? A: This is likely the hydrodebrominated byproduct (2-fluoro-4-methylthiazole).[1] It is non-polar but lacks the heavy bromine atom, often altering Rf slightly and showing different UV activity. Confirm with GC-MS (Mass 117 vs 195/197).

Q: My Grignard exchange stalled at 50% conversion. A: You likely used standard iPrMgCl. You must use the Turbo-Grignard (iPrMgCl·LiCl ).[2] The Lithium Chloride breaks up the magnesium aggregates, increasing the kinetic basicity enough to exchange the thiazole bromide.

References

  • Mechanisms of Protodehalogenation

    • Navarro, O., et al. "Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex."[1][3] Journal of Organic Chemistry, 2006, 71(2), 685–692. Link

  • Turbo-Grignard Reagents (Knochel-Hauser)

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1][4] Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. Link

  • Bulky Ligands in Cross-Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

  • Thiazole Reactivity & Acidity

    • Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.[1] (Standard Reference Text).

Sources

Technical Support Center: Catalyst Optimization for 5-Bromo-2-fluoro-4-methyl-1,3-thiazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: OPT-THZ-5BR-2F Subject: Optimization of Pd-Catalyst Loading & Selectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges of cross-coupling 5-bromo-2-fluoro-4-methyl-1,3-thiazole . This substrate presents a "chemical conflict": the C-5 bromine is the desired handle for oxidative addition, but the C-2 fluorine renders the ring electron-deficient, increasing susceptibility to nucleophilic attack (


) and catalyst poisoning via Nitrogen/Sulfur coordination.

Key Technical Constraint: Standard catalyst loadings (1 mol%) often fail due to heteroatom-induced catalyst deactivation. Optimization requires balancing Ligand Sterics (to prevent poisoning) with Loading Kinetics (to outcompete decomposition).

Module 1: Catalyst Selection & Initial Screening

Q: Why does my reaction stall at 40-50% conversion despite using 1 mol% Pd(PPh3)4?

A: This is a classic signature of catalyst poisoning , not just low activity. The thiazole nitrogen (N3) and sulfur (S1) atoms are Lewis basic. They can displace labile phosphine ligands (like PPh3) and coordinate irreversibly to the Palladium center, forming an inactive "Pd-black" or stable bis-heteroaryl complex.

Recommended Protocol: Switch to a catalyst system with bulky, electron-rich ligands or chelating bis-phosphines that resist displacement.

Catalyst SystemRecommendation LevelMechanism of Action
Pd(dppf)Cl2 ⭐⭐⭐ (Standard)The bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the thiazole nitrogen.
XPhos Pd G2 ⭐⭐⭐⭐ (High Performance)The bulky biaryl ligand shields the Pd center from N-coordination while accelerating oxidative addition at the C-Br bond.
Pd(PPh3)4 ⭐ (Avoid)Labile ligands are easily displaced by the thiazole substrate, leading to rapid deactivation.

Module 2: Loading Optimization & Kinetics

Q: How do I determine the Minimum Effective Loading (MEL) without risking incomplete conversion?

A: Do not start at 1 mol%. For thiazoles, the "poisoning threshold" often demands a higher initial concentration of active species.

The "3-Point Titration" Strategy: Instead of a linear screen, run three parallel reactions to establish the kinetic profile.

  • High Load (5 mol%): Establishes the maximum achievable yield (benchmark). If this fails, the issue is chemistry (e.g., unstable boronic acid), not loading.

  • Medium Load (2.5 mol%): The target for process efficiency.

  • Low Load (0.5 mol%): Tests the Turnover Number (TON) limit.

Technical Insight: If 5 mol% works but 2.5 mol% stalls completely (0% conversion after initial burst), you have hit the "Poisoning Cliff." The substrate concentration is high enough to quench the catalyst faster than the catalytic cycle can turn over.

Visualization: Catalyst Deactivation vs. Productive Cycle

CatalystPathways Pd_Active Active Pd(0) Species OxAdd Oxidative Addition (Productive) Pd_Active->OxAdd k_cat (Fast) Coordination N/S-Coordination (Poisoning) Pd_Active->Coordination k_inh (Competitive) Substrate 5-Br-2-F-Thiazole Substrate->OxAdd Substrate->Coordination Product Coupled Product OxAdd->Product Cycle Completes Pd_Dead Inactive Complex (Pd-Thiazole) Coordination->Pd_Dead Irreversible

Figure 1: The competition between productive oxidative addition (Green) and catalyst poisoning (Red).[1] Bulky ligands reduce


.

Module 3: Troubleshooting Side Reactions

Q: I see a byproduct with Mass M-Br+OH (or M-Br+OR). Is the C-F bond hydrolyzing?

A: It is highly probable. The 2-position of the thiazole is activated by the cumulative electron-withdrawing effects of the Nitrogen, the C-5 Bromine (initially), and the Fluorine itself. This makes C-2 highly susceptible to Nucleophilic Aromatic Substitution (


) .

Diagnostic Check:

  • If M-Br+OH: Hydroxide attack (from aqueous base).

  • If M-Br+OEt: Ethoxide attack (if Ethanol is solvent).

Corrective Actions:

  • Change Base: Switch from strong bases (NaOH, KOH) to mild, non-nucleophilic bases like K3PO4 or Cs2CO3 .

  • Solvent Switch: Avoid alcohols. Use aprotic systems like 1,4-Dioxane/Water or Toluene/Water .

  • Water Ratio: Reduce water content to the minimum required for base solubility (e.g., 10:1 organic:water).

Q: My LCMS shows de-brominated starting material (Hydrodehalogenation). Why?

A: This occurs when the Transmetalation step is slow. The Pd(II)-Ar intermediate waits too long for the boronic acid, eventually undergoing


-hydride elimination (if alkyl groups are present) or abstracting a hydride from the solvent (e.g., THF or alcohols).

Fix:

  • Increase Boronic Acid: Use 1.5 - 2.0 equivalents to force transmetalation.

  • Check Boronic Acid Quality: Heteroaryl boronic acids degrade rapidly (protodeboronation). Verify purity via NMR.

Module 4: Validated Protocol

Experiment: Suzuki Coupling of 5-bromo-2-fluoro-4-methyl-1,3-thiazole with Aryl Boronic Acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: Pd(dppf)Cl2[2][3][4]·DCM (3 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (2.0 equiv, solid or 2M aq)

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 80°C

Step-by-Step:

  • Charge Solids: Add thiazole, boronic acid, base, and catalyst to the vial.[2]

  • Inert Cycle: Seal and purge with N2/Argon (3x vacuum/refill cycles).[5] Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add sparged 1,4-dioxane via syringe.

  • Activation: Heat to 80°C. Monitor at 1 hour.

    • Note: If reaction is <20% complete at 1h, add 1 mol% fresh catalyst as a stock solution.

Module 5: Scale-Up Logic Flow

When moving from 50mg to 10g, heat transfer lags can cause catalyst decomposition before the reaction initiates.

ScaleUp Start Scale-Up Request (>5g) Check1 Is Catalyst Loading >2 mol%? Start->Check1 Action1 Reduce to 1 mol% Test conversion Check1->Action1 Yes Check2 Exotherm Control? Check1->Check2 No Action1->Check2 Action2 Dosing Controlled Addition (Catalyst or Base) Check2->Action2 Risk High Final Process Lock Check2->Final Risk Low Action2->Final

Figure 2: Decision matrix for scaling up thiazole couplings.

References

  • Mechanistic Insight on Thiazole Poisoning

    • Title: Catalyst Deactivation in Pd-C
    • Source: BenchChem Technical Support.[5][6]

  • Ligand Selection for Deactivated Substrates

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • General Suzuki Coupling Protocols for Thiazoles

    • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling.[7]

    • Source: Semantic Scholar.
    • URL:[Link]

  • Fluorine Substituent Effects

    • Title: Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides.
    • Source: ResearchG
    • URL:[Link]

Sources

stability of 5-bromo-2-fluoro-4-methyl-1,3-thiazole under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

5-bromo-2-fluoro-4-methyl-1,3-thiazole is a highly functionalized heterocyclic building block. Its utility lies in the differential reactivity of its two halogen substituents. However, this dual-halogenation creates a specific stability vulnerability under basic conditions.

  • The Critical Vulnerability: The Fluorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).

  • The Consequence: Exposure to aqueous hydroxide or strong nucleophilic bases results in rapid defluorination, yielding the thermodynamic degradation product 5-bromo-4-methylthiazol-2(3H)-one (thiazolone).

  • The 5-Bromo Position: Relatively stable to simple hydrolysis but reactive under metal catalysis (e.g., Suzuki/Buchwald conditions).

This guide addresses the "disappearance" of the starting material in basic media and provides protocols to preserve the C2-Fluorine motif.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Rapid Consumption of Starting Material in Aqueous Base

Symptom: LCMS shows disappearance of the parent mass (M+H) and appearance of a new peak with M-18 or M-20 mass shift (depending on ionization/tautomer), typically more polar (lower retention time). Root Cause: Hydrolytic Defluorination . The C2-position of the thiazole ring is electron-deficient due to the adjacent Nitrogen and Sulfur. The electronegativity of Fluorine further lowers the LUMO energy, making C2 exceptionally susceptible to attack by hard nucleophiles like Hydroxide (OH⁻).

Mechanism of Degradation: The reaction proceeds via an addition-elimination mechanism (SNAr). The hydroxide attacks C2, forming a transient Meisenheimer-like complex, followed by the expulsion of fluoride. The resulting 2-hydroxythiazole tautomerizes to the stable thiazolone.

HydrolysisMechanism Start 5-Bromo-2-fluoro- 4-methylthiazole Complex Meisenheimer Complex (Transient) Start->Complex + OH- (S_NAr) OH OH- Attack Intermed 2-Hydroxy- thiazole Complex->Intermed Elimination Elim - F- Product 5-Bromo-4-methyl- thiazol-2(3H)-one Intermed->Product Tautomerization (Irreversible)

Figure 1: Pathway of hydrolytic degradation under basic conditions. The conversion to the thiazolone is effectively irreversible.

Corrective Action:

  • Switch Bases: Avoid Hydroxide (NaOH, KOH, LiOH) and Alkoxides (NaOMe, NaOEt).

  • Use Non-Nucleophilic Bases: For deprotonation events, utilize hindered bases like DIPEA , DBU , or Cs₂CO₃ in anhydrous solvents.

  • Remove Water: Transition to anhydrous conditions. If water is required (e.g., for solubility), buffer the system to pH < 8.

Issue 2: Failure of Suzuki Coupling at C5 (Defluorination Side Reaction)

Symptom: Attempting to couple an aryl boronic acid at the 5-Bromo position using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/water) results in low yield and defluorinated byproducts. Root Cause: The basic conditions required for Boronic acid activation (OH⁻ or CO₃²⁻ in water) are simultaneously attacking the C2-Fluorine.

Corrective Action:

  • Protocol Adjustment: Switch to anhydrous Suzuki conditions .

    • Base: Anhydrous K₃PO₄ or CsF.

    • Solvent: Dry Toluene or DMF.

    • Catalyst: Pre-formed active catalysts (e.g., Pd(dppf)Cl₂) to reduce reaction time.

  • Alternative Strategy: If the 2-F group is not essential for the final target, consider allowing the hydrolysis to proceed or substituting it with a more stable group (e.g., -OMe) before the coupling step.

Stability Data & Reagent Compatibility

The following table summarizes the stability of 5-bromo-2-fluoro-4-methyl-1,3-thiazole against common laboratory reagents.

Reagent ClassSpecific ReagentStabilityRisk LevelNotes
Aqueous Base NaOH, KOH, LiOHUnstable HighRapid hydrolysis to thiazolone (SNAr).
Nucleophilic Base NaOMe, NaOEtUnstable HighRapid substitution to 2-alkoxythiazole.
Weak Inorganic Base NaHCO₃, K₂CO₃ (aq)Poor MediumSlow hydrolysis; accelerated by heat.
Amine Base Et₃N, DIPEA, PyridineStable LowSafe in anhydrous conditions.
Strong Non-Nuc. Base NaH, LiHMDSConditional MediumStable if dry; risk of metallation at C4-Me or C5 if Br is lost.
Acid HCl, TFA, H₂SO₄Stable LowThiazole ring is basic; will protonate but resist hydrolysis.
Oxidant mCPBA, H₂O₂Variable MediumPotential for N-oxidation or S-oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a nucleophilic substitution reaction to replace the Fluorine? A: Yes, this is the primary design feature of 2-fluorothiazoles. The Fluorine is an excellent leaving group for SNAr. You can displace it with amines, thiols, or alcohols.

  • Tip: Use a non-nucleophilic base (like Cs₂CO₃ or NaH) in a polar aprotic solvent (DMF, DMSO) to facilitate the attack of your desired nucleophile while avoiding competition from hydroxide.

Q2: Why is the 2-Fluoro group more unstable than a 2-Chloro group? A: While Chlorine is a better leaving group in SN1 and SN2 reactions, Fluorine is superior in SNAr reactions on electron-deficient heterocycles. The high electronegativity of Fluorine inductively stabilizes the anionic transition state (Meisenheimer complex), lowering the activation energy for nucleophilic attack. This makes 2-F thiazoles significantly more labile to hydrolysis than their 2-Cl counterparts.

Q3: How should I store this compound? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Ensure the container is tightly sealed to prevent moisture ingress, which can cause slow hydrolysis over time.

Q4: I see a peak at [M+16] in my LCMS. Is this the oxide? A: It is likely the 2-hydroxy derivative (which tautomerizes to the thiazolone). The mass shift from F (19) to OH (17) results in a net loss of 2 amu. However, if you are seeing M+16 relative to the parent, it might be an N-oxide, but in basic aqueous conditions, the M-2 (hydrolysis) product is far more probable. Verify the retention time; the hydrolysis product is much more polar.

Standard Operating Procedure: Stability Check

Before committing valuable intermediates to a step involving this reagent, perform this rapid stability validation.

Objective: Determine if the specific basic conditions of your intended reaction will degrade the 2-F motif.

Protocol:

  • Preparation: Dissolve 1 mg of 5-bromo-2-fluoro-4-methyl-1,3-thiazole in 100 µL of the intended reaction solvent (e.g., THF).

  • Challenge: Add 10 µL of the intended base solution (or equivalent equivalents).

  • Incubation: Let stand at room temperature for 30 minutes.

  • Analysis: Inject immediately onto LCMS (Reverse Phase).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV (254 nm) and MS (ESI+).

  • Interpretation:

    • Pass: >98% Parent peak area.

    • Fail: Appearance of a peak with mass [M-2] (approx. m/z 194/196 for Br isotopes) appearing earlier in the chromatogram.

References

  • SNAr Reactivity of 2-Haloazoles

    • Principle: The C2 position of 1,3-thiazoles is highly activated for nucleophilic attack due to the combined electron-withdrawing effects of the endocyclic Nitrogen and Sulfur.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Comparative Reactivity of 2-Fluoropyridines (Analogous System)

    • Data: 2-Fluoropyridines react approximately 320 times faster than 2-chloropyridines with ethoxide, establishing the high lability of the C-F bond in these systems.
    • Source: Forlani, L. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate.

  • Synthesis and Stability of 2-Halothiazoles

    • Context: 2-Amino-4-halothiazoles and their derivatives are often synthesized via Boc-protected intermediates to avoid instability issues associated with the free bases and their susceptibility to hydrolysis.
    • Source: RSC Advances (2024). Convenient syntheses of 2-acylamino-4-halothiazoles.

column chromatography stationary phases for thiazole separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chromatography. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Thiazoles—five-membered heterocycles containing electron-rich sulfur and basic nitrogen atoms—present unique chromatographic challenges, including severe peak tailing, unpredictable retention shifts, and difficulty resolving regioisomers.

This guide dissects the causality behind these behaviors and provides self-validating protocols to ensure your liquid chromatography (LC) methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Diagnostics & Stationary Phase Selection

The fundamental error in thiazole method development is defaulting to a standard C18 column. While C18 relies purely on dispersive hydrophobic interactions, thiazoles possess a polarizable sulfur atom and a basic nitrogen (pKa typically ranging from 2.5 to 7.0, depending on substitution). This electronic structure demands stationary phases capable of orthogonal interactions.

G Start Thiazole Derivative Separation Q1 Is the compound highly polar/hydrophilic? Start->Q1 HILIC Use HILIC Phase (Amide/Bare Silica) Q1->HILIC Yes Q2 Are there structural regioisomers to resolve? Q1->Q2 No PFP Use PFP Phase (Pi-Pi, Dipole) Q2->PFP Yes C18 Use C18 Phase (Hydrophobic) Q2->C18 No

Decision tree for selecting optimal stationary phases for thiazole derivatives.

Quantitative Comparison of Stationary Phases for Thiazoles

To optimize retention and peak shape, match the stationary phase to the physicochemical properties of your specific thiazole derivative.

Stationary PhasePrimary Interaction MechanismOptimal Analyte Log PTypical Tailing Factor (

)
Recommended pH Range
C18 (End-capped) Hydrophobic (Dispersive)2.0 to 6.01.2 - 1.5 (requires modifier)2.0 - 8.0
PFP (Pentafluorophenyl)

, Dipole, Shape Selectivity
0.5 to 4.01.0 - 1.22.0 - 8.0
Mixed-Mode (e.g., Newcrom R1) Hydrophobic + Ion-Exchange-1.0 to 3.01.0 - 1.12.0 - 5.0
HILIC (Amide) H-Bonding, Partitioning< 0.51.1 - 1.33.0 - 6.0

Part 2: Frequently Asked Questions (FAQs)

Q: I am trying to separate regioisomeric thiazole side products from a Hantzsch synthesis, but they co-elute on my C18 column. What is the mechanistic solution? A: The Hantzsch thiazole synthesis often yields regioisomeric side products (e.g., 3-substituted 2-imino-2,3-dihydrothiazoles)[1]. Because C18 phases separate primarily based on hydrophobicity, regioisomers with identical molecular weights and similar lipophilicities will co-elute. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity through multiple interaction mechanisms:


 interactions with the thiazole ring, dipole-dipole interactions with the highly electronegative fluorine atoms, and rigid shape selectivity. This allows the PFP phase to recognize subtle spatial differences in the position of substituents on the thiazole ring, successfully resolving the isomers[2].

Q: Why do my basic thiazole derivatives exhibit severe peak tailing on standard C18 columns, and how do I fix it? A: Causality: Thiazoles contain a basic nitrogen atom. In standard reversed-phase conditions (e.g., pH 4-7), this nitrogen becomes protonated. Standard silica-based columns contain residual, unreacted silanol groups (-SiOH) which ionize (-SiO⁻) at pH > 3.0. The electrostatic attraction between the protonated thiazole nitrogen and the ionized silanols creates a secondary retention mechanism. Because this secondary interaction has slow desorption kinetics compared to the primary hydrophobic interaction, it results in an asymmetric, trailing peak edge[3][4]. The Fix: Lower the mobile phase pH to < 2.5 using strong acids (e.g., 0.1% Formic acid). This fully protonates the silanols, neutralizing their charge and eliminating the electrostatic interaction[1]. Alternatively, utilize a highly deactivated (end-capped) column or a mixed-mode column specifically designed with low silanol activity[5][6].

Part 3: Troubleshooting Guide & Self-Validating Protocols

When peak tailing occurs, application scientists must determine if the root cause is chemical (silanol interactions) or physical (column bed collapse, dead volume). Guessing wastes time and resources. The following protocol is a self-validating system : it inherently proves the source of the error during the diagnostic run.

G Start Observe Peak Tailing for Thiazole Analyte Spike Spike Sample with Neutral Marker (e.g., Toluene) Start->Spike Decision Does the Neutral Marker also tail? Spike->Decision Physical Physical Issue (Void, Dead Volume, Frit Blockage) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction, Secondary Retention) Decision->Chemical No FixPhys Replace Frit / Column Minimize Tubing Length Physical->FixPhys FixChem Lower pH < 3.0 Use End-capped/PFP Column Chemical->FixChem

Self-validating diagnostic workflow to isolate chemical vs. physical peak tailing causes.

Experimental Protocol: Self-Validating Method Development for Thiazole Purity Analysis

This step-by-step methodology ensures baseline separation of thiazole APIs from synthesis impurities while actively validating system integrity.

Step 1: System Preparation & Baseline Validation

  • Flush the HPLC system with 50:50 Water:Acetonitrile to remove residual buffers.

  • Install a PFP column (e.g., 150 x 4.6 mm, 3 µm) to maximize isomeric resolution[2].

  • Run a blank gradient injection to validate baseline stability and ensure no ghost peaks arise from autosampler carryover[3].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (The low pH of ~2.7 suppresses silanol ionization, preventing secondary chemical tailing)[1].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 3: Sample Preparation (The Self-Validation Step)

  • Prepare a 1 mg/mL stock of the synthesized thiazole in Methanol.

  • Dilute to a 0.1 mg/mL working solution using the initial mobile phase conditions (95% A / 5% B). Causality: Matching the sample diluent to the initial mobile phase prevents solvent mismatch, which causes peak fronting and band broadening at the column head[4].

  • Validation Spike: Add 10 µL of a neutral marker (e.g., Toluene or Uracil) to the working solution. Because neutral compounds cannot undergo acid-base interactions with silanols, they cannot tail due to chemical reasons. If the neutral marker tails in the resulting chromatogram, you have definitively proven a physical system void or plumbing issue[7].

Step 4: Gradient Execution & System Suitability Testing (SST)

  • 0-2 min: 5% B (Isocratic hold to focus polar impurities).

  • 2-10 min: Linear gradient from 5% B to 95% B.

  • 10-12 min: 95% B (Column wash).

  • 12-15 min: 5% B (Re-equilibration).

  • Evaluate SST Metrics: Calculate the USP Tailing Factor (

    
    ). For basic heterocycles on an optimized PFP phase, 
    
    
    
    must be
    
    
    . Calculate resolution (
    
    
    ) between the main thiazole peak and the closest eluting impurity;
    
    
    is required for baseline separation.

References

  • Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds. AKJournals.[Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. PMC.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.[Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation of 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 5-bromo-2-fluoro-4-methyl-1,3-thiazole. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's behavior under typical LC-MS/MS conditions. By comparing its fragmentation to that of a non-fluorinated analogue, this guide elucidates the influence of the fluorine substituent on the fragmentation pathways, providing valuable insights for structural characterization and impurity profiling in pharmaceutical development.[1][2][3]

Introduction: The Significance of Halogenated Thiazoles in Drug Discovery

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][5][6] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7] 5-bromo-2-fluoro-4-methyl-1,3-thiazole represents a scaffold of interest, combining the reactivity of a bromo-substituent with the metabolic stability often conferred by fluorine.[7] Understanding the mass spectrometric behavior of such molecules is paramount for their unambiguous identification in complex matrices and for monitoring their fate in various chemical and biological systems.[2][8] This guide will dissect the expected fragmentation patterns, offering a predictive framework for researchers working with this and structurally related compounds.

The Isotopic Signature of Bromine: A Key Diagnostic Tool

A foundational aspect of interpreting the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[9][10][11] This results in a distinctive "M" and "M+2" peak pattern for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[9][10][11][12] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments in a mass spectrum.

Proposed Fragmentation Pathways

The fragmentation of 5-bromo-2-fluoro-4-methyl-1,3-thiazole under collision-induced dissociation (CID) is anticipated to proceed through several key pathways, primarily dictated by the relative bond strengths within the molecule. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that the initial fragmentation is likely to involve the loss of the bromine atom.

Primary Fragmentation: Loss of the Bromine Radical

The initial and most probable fragmentation event is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (Br•).

  • [M+H]⁺ → [M+H - Br]⁺ + Br•

This fragmentation pathway is favored due to the relative lability of the C-Br bond compared to other bonds in the molecule. The resulting fragment ion will lack the characteristic 1:1 isotopic pattern of bromine.

Secondary Fragmentation Pathways

Following the initial loss of the bromine radical, the resulting fragment ion can undergo further fragmentation.

  • Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for methyl-substituted heterocyclic rings involves the loss of acetonitrile. This is a plausible fragmentation for the [M+H - Br]⁺ ion.

  • Loss of Hydrogen Fluoride (HF): The presence of the fluorine atom introduces the possibility of losing a neutral hydrogen fluoride molecule.[13] This is a common fragmentation pathway for fluorinated organic compounds.[13]

  • Ring Cleavage: The thiazole ring itself can undergo cleavage, leading to the formation of smaller fragment ions. The exact nature of this cleavage will be influenced by the charge distribution within the ion.

The proposed fragmentation cascade is illustrated in the diagram below:

Fragmentation_Pathway M [M+H]⁺ m/z 211.9/213.9 F1 [M+H - Br]⁺ m/z 133.0 M->F1 - Br• F2 [M+H - Br - HF]⁺ m/z 113.0 F1->F2 - HF F3 [M+H - Br - CH₃CN]⁺ m/z 92.0 F1->F3 - CH₃CN

Caption: Proposed fragmentation pathway of 5-bromo-2-fluoro-4-methyl-1,3-thiazole.

Comparative Analysis: The Influence of the Fluoro Substituent

To highlight the impact of the 2-fluoro substituent on the fragmentation pattern, we can compare the expected fragmentation of 5-bromo-2-fluoro-4-methyl-1,3-thiazole with its non-fluorinated analogue, 5-bromo-4-methyl-1,3-thiazole.

Precursor IonProposed Key Fragments of 5-bromo-2-fluoro-4-methyl-1,3-thiazoleProposed Key Fragments of 5-bromo-4-methyl-1,3-thiazole
[M+H]⁺ m/z 133.0 ([M+H - Br]⁺)m/z 115.0 ([M+H - Br]⁺)
m/z 113.0 ([M+H - Br - HF]⁺)m/z 74.0 ([M+H - Br - CH₃CN]⁺)
m/z 92.0 ([M+H - Br - CH₃CN]⁺)

The most significant difference is the expected loss of HF from the fluorinated compound, a pathway that is absent in the non-fluorinated analogue. This unique fragmentation signature can be used to confirm the presence and position of the fluorine atom.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the LC-MS/MS analysis of 5-bromo-2-fluoro-4-methyl-1,3-thiazole.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/Hr.

  • Desolvation Gas Flow: 800 L/Hr.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 211.9 and 213.9).

    • Collision Gas: Argon.

    • Collision Energy: A ramped collision energy (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Sample Injection B C18 Reversed-Phase Separation A->B C Electrospray Ionization (ESI+) B->C Eluent Transfer D Full Scan MS (Precursor Ion ID) C->D E Collision-Induced Dissociation (CID) D->E F MS/MS Scan (Fragment Ion Detection) E->F G Fragmentation Pattern Analysis F->G H Structural Elucidation G->H

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS fragmentation of 5-bromo-2-fluoro-4-methyl-1,3-thiazole is characterized by a predictable series of events, initiated by the loss of the bromine radical. The presence of the fluorine atom provides a unique diagnostic fragment corresponding to the loss of HF. The characteristic isotopic pattern of bromine is a key feature for identifying bromine-containing ions. By employing the detailed experimental protocol outlined in this guide, researchers can confidently identify and characterize this and similar halogenated thiazole compounds, facilitating their research and development efforts in the pharmaceutical industry.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Ovid. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Retrieved from [Link]

  • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • cas号查询. (n.d.). Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Retrieved from [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. Retrieved from [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • De Gruyter. (2014, November 24). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • MagLab. (2025, August 25). Collision-Induced Dissociation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • ACS Publications. (2026, February 28). Organic Letters Ahead of Print. Retrieved from [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. (n.d.). Retrieved from [Link]

  • PMC. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • ResearchGate. (2019, December 25). (PDF) Synthesis and characterization of a new thiazole Schiff base 5-bromo-2-hydroxybenzylidene-2-aminobenzothiazole and its complexes with Co(II), Cu(II) and Ni(II). Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

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IR spectroscopy characteristic peaks for 5-bromo-2-fluoro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole: A Comparative Performance Guide to IR Spectroscopy, NMR, and MS

For researchers and drug development professionals, the precise structural validation of highly functionalized heterocyclic building blocks is a critical quality control step. 5-bromo-2-fluoro-4-methyl-1,3-thiazole is a complex, multi-halogenated compound whose unique functional groups demand orthogonal analytical techniques for complete characterization.

This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peaks of this compound, objectively comparing the performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Analysis & Characteristic IR Peaks

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies dictated by bond strength and atomic mass . For 5-bromo-2-fluoro-4-methyl-1,3-thiazole, the IR spectrum is dominated by the highly polar carbon-halogen bonds and the conjugated thiazole ring system.

The table below summarizes the expected quantitative IR data for this compound, explaining the mechanistic causality behind each absorption band based on established spectrometric principles .

Functional Group / BondCharacteristic Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
Aliphatic C-H (Methyl) 2920 – 2980Weak to MediumStretching of the C-H bonds in the C4-methyl group. The lack of sp² C-H bonds (>3000 cm⁻¹) is due to full substitution of the thiazole ring.
Thiazole C=N 1530 – 1550Medium to StrongStretching of the carbon-nitrogen double bond in the heterocyclic ring.
Thiazole C=C 1450 – 1500MediumStretching of the carbon-carbon double bond, often overlapping with asymmetric methyl bending.
C-F Stretch 1100 – 1250Very StrongThe highly electronegative fluorine atom creates a massive change in the molecular dipole moment during vibration, leading to intense IR absorption.
C-Br Stretch 500 – 600StrongAccording to Hooke's Law, the heavy mass of the bromine atom significantly lowers the vibrational frequency, shifting the peak to the far-IR/fingerprint region.

Comparative Performance Guide: IR vs. NMR vs. MS

While FTIR is unparalleled for rapid functional group identification, it is inherently complementary to NMR and MS. NMR maps the exact atomic framework, while MS provides definitive isotopic data . Relying on a single technique introduces blind spots; therefore, modern structural elucidation requires a multi-faceted approach.

Performance MetricATR-FTIR SpectroscopyMultinuclear NMR (¹H, ¹³C, ¹⁹F)GC-MS / LC-MS
Primary Data Yield Functional group presence (C-F, C-Br, C=N).Exact atomic connectivity and molecular framework.Exact molecular weight and isotopic distribution.
Sensitivity Moderate (requires bulk sample/neat application).Low to Moderate (requires mg quantities).Extremely High (picogram to nanogram levels).
Sample Preparation Zero prep (direct solid/liquid application).Requires dissolution in deuterated solvents.Requires high dilution; potentially derivatization.
Analysis Speed < 1 minute.5 – 30 minutes (depending on nuclei).10 – 30 minutes (chromatographic run time).
Specific Utility for this Compound Rapid confirmation of C-F and C-Br bonds without destroying the sample.¹⁹F NMR provides a distinct chemical shift for the C2-fluorine; ¹H confirms the methyl group.Confirms the 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br (m/z 195/197 doublet).

Orthogonal Workflow Visualization

To ensure absolute confidence in the molecular structure, laboratories employ a logical, step-wise workflow moving from rapid, non-destructive screening to highly specific, destructive analysis.

StructuralElucidation Start Unknown Sample (Suspected 5-bromo-2-fluoro-4-methyl-1,3-thiazole) IR ATR-FTIR Spectroscopy Identify Functional Groups Start->IR MS GC-MS Analysis Determine Exact Mass & Isotopes Start->MS NMR Multinuclear NMR Map Molecular Connectivity Start->NMR IR_Result C-F, C-Br, C=N, C=C Confirmed IR->IR_Result MS_Result m/z 195/197 (1:1 Ratio) Confirmed MS->MS_Result NMR_Result 1H, 13C, 19F Framework Confirmed NMR->NMR_Result Final Structural Validation Complete IR_Result->Final MS_Result->Final NMR_Result->Final

Workflow for the structural elucidation of halogenated thiazoles using orthogonal techniques.

Experimental Methodologies (Self-Validating Protocols)

To guarantee reproducibility and scientific integrity, the following step-by-step methodologies incorporate self-validating mechanisms that prevent false positives and instrumental artifacts.

Protocol 1: ATR-FTIR Analysis

ATR-FTIR circumvents the laborious sample preparation required by traditional transmission methods (e.g., KBr pelleting) by utilizing an evanescent wave to probe the sample surface .

  • Background Acquisition: Run a background scan on the clean ATR crystal (diamond or ZnSe). Causality: This subtracts ambient CO₂ and water vapor, ensuring peaks at ~2350 cm⁻¹ and ~3300 cm⁻¹ are not falsely attributed to the sample.

  • Sample Application: Place 1-2 mg of the neat 5-bromo-2-fluoro-4-methyl-1,3-thiazole directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque clutch clicks. Causality: Intimate physical contact is required for the evanescent wave to penetrate the sample (typically 0.5 - 2 µm depth) and produce a high signal-to-noise ratio.

  • Spectral Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Causality: Signal averaging increases the signal-to-noise ratio proportionally to the square root of the number of scans, resolving the fine structure of the C-Br stretch.

  • System Validation: Clean the crystal with isopropanol and a lint-free wipe. Run a secondary background scan to validate that no sample carryover exists.

Protocol 2: Multinuclear NMR (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS serves as the internal chemical shift reference (0 ppm).

  • Shimming & Tuning: Perform gradient shimming and tune the probe to the specific Larmor frequencies of ¹H, ¹³C, and ¹⁹F. Causality: Homogenizing the magnetic field across the sample volume prevents peak broadening, allowing for the observation of subtle scalar couplings (e.g., C-F coupling in the ¹³C spectrum).

  • Acquisition: Acquire the ¹⁹F spectrum first. Causality: ¹⁹F has 100% natural abundance and high gyromagnetic ratio. The presence of a single, sharp peak confirms the C2-fluorine atom without interference from the hydrocarbon backbone.

Protocol 3: GC-MS (Electron Ionization)
  • Sample Dilution: Dilute the sample to 10 µg/mL in a volatile, inert solvent (e.g., dichloromethane). Causality: High dilution prevents detector saturation and column overloading, ensuring sharp, Gaussian chromatographic peaks.

  • Injection: Inject 1 µL into the GC inlet at 250°C with a split ratio of 50:1. Causality: Flash vaporization introduces a narrow, uniform band of the sample onto the capillary column.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the fragmentation pattern can be cross-referenced against standard libraries. The resulting mass spectrum will definitively prove the presence of the bromine atom by displaying a molecular ion (M⁺) doublet at m/z 195 and 197 in a characteristic 1:1 abundance ratio.

References

  • Thiazole - the NIST WebBook National Institute of Standards and Technology (NIST) URL: [Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Wiley URL:[Link]

  • Guide to FT-IR Spectroscopy Bruker URL:[Link]

HPLC Purity Assessment Standards for 5-bromo-2-fluoro-4-methyl-1,3-thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized heterocyclic building blocks requires rigorous analytical oversight to prevent the propagation of impurities into downstream active pharmaceutical ingredients (APIs). This guide establishes an objective, self-validating High-Performance Liquid Chromatography (HPLC) methodology for assessing the purity of 5-bromo-2-fluoro-4-methyl-1,3-thiazole (Molecular Formula: C4H3BrFNS, MW: 196.04 g/mol )[1][2]. By comparing alternative analytical techniques and stationary phases, this document provides researchers with an optimized, [3] framework for quantitative purity validation.

Methodological Causality: Why RP-HPLC?

Selecting the correct analytical technique requires understanding the physicochemical vulnerabilities of the analyte. 5-bromo-2-fluoro-4-methyl-1,3-thiazole is a moderately polar, halogenated aromatic compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is highly sensitive for volatile organics, the extreme temperatures of the injection port (often >250°C) can induce thermal debromination of the thiazole ring. This thermal degradation creates artificial des-bromo impurity peaks, leading to falsely depressed purity calculations[4].

  • Quantitative NMR (qNMR): qNMR provides excellent structural confirmation and is non-destructive. However, it lacks the Limit of Quantitation (LOQ) required to detect trace regioisomeric impurities (e.g., the 4-bromo vs. 5-bromo isomers) at the <0.1% threshold required for pharmaceutical intermediates[4].

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC coupled with a Photodiode Array (PDA) detector operates at ambient or near-ambient temperatures, entirely bypassing the risk of thermal degradation. It provides the high-resolution separation necessary to isolate the target compound from structurally similar synthetic byproducts[5].

Comparative Column Selection: C18 vs. PFP

The causality behind column selection is rooted in intermolecular forces. A standard C18 (Octadecylsilane) column relies almost exclusively on hydrophobic (London dispersion) interactions. However, 5-bromo-2-fluoro-4-methyl-1,3-thiazole possesses strong localized dipoles due to the highly electronegative fluorine atom and the bulky, polarizable bromine atom.

Transitioning to a Pentafluorophenyl (PFP) stationary phase introduces three orthogonal retention mechanisms:

  • 
     Interactions:  Between the electron-deficient PFP ring and the thiazole ring.
    
  • Dipole-Dipole Interactions: Driven by the carbon-fluorine bonds on both the analyte and the stationary phase.

  • Shape Selectivity: The rigid PFP structure offers superior steric recognition for halogenated positional isomers.

As shown in the experimental data below, the PFP column resolves the critical pair (the target analyte and its des-fluoro impurity) significantly better than a standard C18 column.

Table 1: Comparative Column Performance Data

Conditions: 50:50 MeCN:H2O (0.1% TFA), 1.0 mL/min, 254 nm detection.

ParameterStandard C18 ColumnPFP (Fluorinated) ColumnAnalytical Advantage
Retention Time (Rt) 6.2 min8.5 minPFP increases retention via

and dipole interactions.
Peak Asymmetry (Tf) 1.451.08PFP reduces secondary silanol interactions for sharper peaks.
Resolution (Rs) from des-fluoro impurity 1.2 (Co-elution risk)3.1 (Baseline resolution)PFP provides superior selectivity for halogenated analogs.
Theoretical Plates (N) ~8,500~14,200Higher efficiency on PFP ensures better peak capacity.

Workflow Visualization

HPLC_Workflow Start Synthesized 5-bromo-2-fluoro- 4-methyl-1,3-thiazole SamplePrep Sample Preparation (Dissolution in MeCN/H2O) Start->SamplePrep ColumnSelect Stationary Phase (PFP Column) SamplePrep->ColumnSelect MethodDev Method Optimization (Gradient, PDA Detection) ColumnSelect->MethodDev Validation ICH Q2(R2) Validation (Specificity, Precision) MethodDev->Validation Optimized Parameters Decision Purity ≥ 99.0%? Validation->Decision Validated Method Release Batch Release Decision->Release Yes Repurify Repurification Decision->Repurify No Repurify->SamplePrep Re-test

Caption: Workflow for the HPLC purity validation and batch release of halogenated thiazoles.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The system suitability test (SST) acts as a mandatory gatekeeper; if the SST fails, the run is automatically aborted, preventing the acquisition of compromised data[6].

Step 1: System Suitability Test (SST)

  • Action: Inject a resolution standard containing 1.0 mg/mL of 5-bromo-2-fluoro-4-methyl-1,3-thiazole spiked with 0.1% of a known des-bromo impurity.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . Peak tailing (
    
    
    ) for the main peak must be
    
    
    .

Step 2: Sample Preparation

  • Diluent: 50:50 Acetonitrile:Milli-Q Water.

  • Procedure: Accurately weigh 10.0 mg of the synthesized thiazole. Dissolve in 10.0 mL of diluent to achieve a nominal concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols on the column and ensuring the basic thiazole nitrogen remains in a consistent ionization state, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–16 min: Return to 10% B

    • 16–20 min: Column equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: PDA scanning from 200 nm to 400 nm. Quantitation extracted at 254 nm.

ICH Q2(R2) Validation Standards

To guarantee that the method is fit for its intended purpose, it must be validated against the [7]. The recent Q2(R2) revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring rigorous proof of specificity and robustness[6][8].

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unequivocal assessment of analyte in presence of impurities[7].PDA Peak Purity Angle < Purity Threshold. No co-eluting peaks detected.Pass
Linearity & Range Proportional signal across the reportable range (typically 80–120%)[3].

across 0.05 mg/mL to 1.5 mg/mL.
Pass
Precision (Repeatability) Relative Standard Deviation (RSD) of

for 6 replicate injections.
RSD = 0.45% (n=6).Pass
Limit of Quantitation (LOQ) Lowest amount quantifiable with suitable precision (S/N

10:1)[5].
LOQ = 0.005 mg/mL (0.5% of nominal concentration).Pass
Robustness Reliability under deliberate variations in method parameters[6].

maintained at Flow Rate

mL/min and Temp

C.
Pass

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][3]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link][7]

  • Title: C4H3BrFNS - 5-bromo-2-fluoro-4-methyl-1,3-thiazole Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link][1]

  • Title: What You Need to Know About ICH Q14 and ICH Q2(R2) Source: Premier Research URL: [Link][8]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link][6]

Sources

Structural Validation of 5-Bromo-2-fluoro-4-methyl-1,3-thiazole: A Comparative Guide to Elemental Analysis vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Validating the structure and purity of novel or complex pharmaceutical building blocks requires a multi-tiered analytical approach. For highly halogenated heteroaromatics like 5-bromo-2-fluoro-4-methyl-1,3-thiazole (C₄H₃BrFNS) , relying on a single analytical technique is a critical vulnerability. This guide objectively compares the performance of Elemental Analysis (EA) against modern spectroscopic alternatives (NMR, HRMS) and provides a self-validating experimental protocol to ensure absolute structural integrity and bulk purity.

The Analytical Challenge: Halogenated Heterocycles

The compound 5-bromo-2-fluoro-4-methyl-1,3-thiazole presents a unique set of structural challenges for the analytical scientist:

  • Proton Scarcity: The thiazole ring is fully substituted. The only protons present reside on the methyl group at position 4. Consequently, ¹H NMR yields minimal structural information (a single resonance), forcing reliance on ¹³C and ¹⁹F NMR [[1]]().

  • High Halogen Content: The molecule consists of ~50% halogens by mass (40.76% Br, 9.69% F). During combustion analysis, volatile halogens can poison reduction catalysts or interfere with thermal conductivity detectors (TCD), requiring specialized trapping mechanisms 2.

  • Refractory Fluorine: C–F bonds are exceptionally stable. Incomplete combustion can lead to the formation of CF₄ gas rather than CO₂, artificially depressing the measured carbon content.

Comparative Methodology Analysis

To establish a self-validating system, researchers must cross-reference data from orthogonal techniques. Here is how Elemental Analysis compares to spectroscopic methods for this specific compound:

Elemental Analysis (CHNS + Ion Chromatography)

While often viewed as a legacy technique, Organic Elemental Microanalysis remains the gold standard for determining bulk purity . Spectroscopic techniques like NMR and HPLC are "blind" to inorganic salts (e.g., NaCl from aqueous workups) or co-crystallized water, which can skew the actual molar mass of the bulk material by 10–20% . EA provides an absolute mass balance. Because standard CHNS analyzers do not directly quantify halogens, orthogonal Ion Chromatography (IC) is required to quantify Br⁻ and F⁻ 3.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR provides atomic connectivity. For this compound, ¹⁹F NMR is critical as it directly probes the local electronic environment of the C-F bond, yielding uncongested spectra [[1]](). ¹³C NMR will map the four distinct carbon environments, but it cannot confirm if the bulk powder contains 5% silica gel.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) confirms the exact monoisotopic mass (194.915 Da) 4. Furthermore, the presence of bromine provides a distinct ~1:1 isotopic signature (⁷⁹Br and ⁸¹Br) that instantly validates the presence of the halogen. However, MS ionization efficiencies vary wildly, making it unsuitable for bulk purity quantification.

Quantitative Data & Performance Comparison

The theoretical elemental composition for C₄H₃BrFNS (Molar Mass: 196.04 g/mol ) is: C: 24.51% | H: 1.54% | N: 7.15% | S: 16.35% | Br: 40.76% | F: 9.69%

Analytical TechniquePrimary TargetStrengths for C₄H₃BrFNSLimitations
Elemental Analysis (CHNS) Bulk PurityDetects NMR-silent impurities; absolute mass balance.Destructive; requires specialized trapping for halogens.
Ion Chromatography (IC) Halogen MassSpecifically quantifies F and Br to complete EA mass balance.Requires separate oxygen flask combustion step.
Multinuclear NMR Connectivity¹⁹F NMR clearly identifies the C-F environment.Blind to inorganic salts; ¹H NMR provides limited data.
HRMS (ESI-TOF) Exact MassConfirms the characteristic 1:1 ⁷⁹Br/⁸¹Br isotope ratio.Cannot determine bulk purity; isomers have identical mass.

Self-Validating Experimental Protocol: CHNS & Halogen Determination

To achieve the stringent ±0.4% accuracy required for publication and patent validation, the following self-validating protocol must be executed.

Step 1: System Suitability & Calibration

  • Action: Run three empty silver capsules to establish a baseline, followed by a calibration curve using a standard with similar heteroatom content (e.g., sulfanilamide).

  • Causality: Baseline subtraction accounts for atmospheric N₂/CO₂. Sulfanilamide calibrates the TCD response factors for C, H, N, and S.

Step 2: Sample Preparation

  • Action: Weigh 1.0–1.5 mg of 5-bromo-2-fluoro-4-methyl-1,3-thiazole into a silver capsule (not tin) [[5]]().

  • Causality: Silver is explicitly used for halogenated samples because it reacts with volatile halogens during combustion to form stable silver halides, aiding in trapping and preventing detector contamination 5.

Step 3: Catalytic Combustion

  • Action: Drop the sample into a 1150 °C combustion tube packed with tungsten oxide (WO₃) granulate 2.

  • Causality: WO₃ acts as an oxygen-rich catalyst that prevents the formation of non-volatile sulfates, ensuring 100% of the sulfur is converted to measurable SO₂ 2.

Step 4: Reduction & Halogen Trapping

  • Action: Pass the combustion gases through a reduction tube containing copper and silver wool 2.

  • Causality: Copper reduces NOₓ species to N₂ gas. Silver wool binds any remaining volatile halogen compounds (Br, F) that escaped the silver capsule, preventing them from skewing the TCD readings 2.

Step 5: Orthogonal Halogen Quantification (Mass Balance Closure)

  • Action: Perform a separate Oxygen Flask Combustion on a new aliquot, absorbing the gases in an alkaline solution. Analyze the solution via Ion Chromatography (IC) to quantify Br⁻ and F⁻ 3.

  • Causality: Because the halogens were intentionally trapped in Step 4 to protect the CHNS detector, they must be quantified orthogonally. The protocol validates itself when the sum of CHNS (from Step 4) and Br/F (from Step 5) equals 100% ± 0.4%.

Logical Validation Workflow

The following diagram illustrates the necessary orthogonal logic required to definitively validate the structure and purity of halogenated thiazoles.

ValidationWorkflow Start Synthesized Compound (C4H3BrFNS) EA Elemental Analysis (CHNS + IC) Target: Bulk Purity Start->EA NMR Multinuclear NMR (1H, 13C, 19F) Target: Connectivity Start->NMR HRMS HRMS (ESI-TOF) Target: Exact Mass Start->HRMS EvalEA Empirical Formula Matches? (±0.4% tolerance) EA->EvalEA EvalNMR Resonances & Couplings Align with Structure? NMR->EvalNMR HRMS->EvalNMR Isotope Pattern Valid Structure & Purity Validated EvalEA->Valid Yes Invalid Impurity Detected (e.g., Inorganic Salts) EvalEA->Invalid No EvalNMR->Valid Yes EvalNMR->Invalid No

Orthogonal structural validation workflow for halogenated thiazoles.

Conclusion

For proton-poor, highly halogenated compounds like 5-bromo-2-fluoro-4-methyl-1,3-thiazole, relying solely on NMR and HRMS leaves a critical blind spot regarding bulk purity. Elemental Analysis remains an irreplaceable tool in the analytical arsenal. By utilizing silver capsules and orthogonal ion chromatography, researchers can overcome the combustion challenges posed by halogens, ensuring a self-validating, mathematically closed mass balance.

References

  • Thermo FlashSmart CHNS/O Elemental Analyzer - Chemical Instrumentation Facility, Iowa State University.
  • Elemental Analyser for Biomass Analysis, Celignis.
  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing, Robertson Microlit.
  • C4H3BrFNS - Explore, PubChemLite.
  • Elemental analysis: an important purity control but prone to manipulations, Inorganic Chemistry Frontiers (RSC Publishing).
  • Structure Elucidation Challenges: How Can Advanced Spectroscopy Overcome Them?, JEOL USA.

Sources

reference standards for 5-bromo-2-fluoro-4-methyl-1,3-thiazole identification

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Qualification and Selection of Reference Standards for 5-Bromo-2-fluoro-4-methyl-1,3-thiazole

Executive Summary & Analytical Challenges

5-Bromo-2-fluoro-4-methyl-1,3-thiazole (C₄H₃BrFNS) is a highly functionalized heterocyclic building block essential in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Characterizing this molecule presents unique analytical challenges: the high electronegativity of the fluorine and bromine atoms drastically reduces the basicity of the thiazole nitrogen, while the potential for positional isomers (e.g., 4-bromo-2-fluoro-5-methylthiazole) necessitates rigorous regiochemical verification.

As a Senior Application Scientist, I approach the identification of this compound not merely as a routine test, but as a multi-tiered analytical problem. This guide objectively compares the grades of reference standards available for this compound and provides self-validating, orthogonal experimental protocols for its definitive characterization.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is governed by regulatory expectations and the specific phase of product development. According to the United States Pharmacopeia (USP <11>), an official reference standard is considered 100.0% pure for quantitative applications unless a specific adjustment value is stated[1]. Furthermore, the ICH Q7 Good Manufacturing Practice guide mandates strict controls and compliance audits over the quality of materials used as reference standards in API manufacturing[2].

Table 1: Comparison of Reference Standard Grades

GradeSource & TraceabilityPurity RequirementCost & AvailabilityBest Use Case
Primary Standard Pharmacopeial (USP/EP) or ISO 17034 certified.>99.5% (Assay via mass balance or qNMR).High cost; often limited availability for niche building blocks.Legal metrology, dispute resolution, and calibrating secondary standards.
Secondary / Working Traceable to a Primary Standard.>99.0% (Validated against primary).Moderate cost; readily available from analytical suppliers.Routine batch release and daily QC testing.
Commercial Analytical Reputable chemical suppliers with a Certificate of Analysis (CoA).>97.0% - 98.0% (Typically HPLC area %).Low to moderate cost; highly accessible.Early-stage R&D, method development, and proof-of-concept synthesis.
In-House Synthesized Synthesized internally; requires full structural elucidation.>99.0% (Requires orthogonal validation).Variable cost; high initial analytical burden.Proprietary custom synthesis where commercial standards do not exist.

Analytical Logic & Workflow

To qualify a secondary or in-house standard, an orthogonal analytical approach is mandatory. The FDA emphasizes that analytical methods must be robust, appropriately calibrated, and suitable for their intended use to ensure the identity and purity of materials[3]. The logic relies on combining mass spectrometry (for isotopic and molecular weight confirmation) with multinuclear NMR (for absolute regiochemical assignment) and HPLC (for chromatographic purity).

G Sample 5-bromo-2-fluoro- 4-methyl-1,3-thiazole Candidate Batch GCMS GC-EI-MS (Mass/Isotopes) Sample->GCMS Volatility/MW NMR1H 1H NMR (Proton Env.) Sample->NMR1H Structure NMR13C 13C & 19F NMR (Carbon/Fluorine Env.) Sample->NMR13C Regiochemistry HPLC HPLC-UV (Chromatographic Purity) Sample->HPLC Purity Result1 m/z 195/197 (1:1) Confirmed Br GCMS->Result1 Result2 CH3 Singlet Confirmed NMR1H->Result2 Result3 C-F Coupling Confirmed C2-F NMR13C->Result3 Result4 >99.0% Area Confirmed HPLC->Result4 Valid Qualified Reference Standard Result1->Valid Result2->Valid Result3->Valid Result4->Valid

Fig 1: Orthogonal analytical logic for qualifying 5-bromo-2-fluoro-4-methyl-1,3-thiazole standards.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating internal System Suitability Tests (SSTs) that must pass before sample data is accepted.

Protocol A: GC-EI-MS Isotopic Profiling

Causality for Selection: Standard LC-ESI-MS (Electrospray Ionization) often yields poor ionization efficiency for this molecule due to the lack of basic nitrogen lone-pair availability (withdrawn by F and Br). We employ GC-EI-MS (Electron Ionization) because the molecule is volatile, and EI provides robust, matrix-independent fragmentation with clear ⁷⁹Br/⁸¹Br isotopic signatures. Self-Validating Mechanism: The protocol uses 4-bromofluorobenzene (BFB) as an internal standard to verify mass axis calibration and column inertness prior to sample analysis.

  • System Suitability Test (SST): Inject 1 µL of a 50 ppm BFB solution. Verify that the m/z 95 base peak and the m/z 174/176 molecular ion cluster meet a strict 1:1 isotopic ratio (±5% relative error).

  • Sample Preparation: Dissolve 1.0 mg of the candidate reference standard in 1.0 mL of HPLC-grade dichloromethane (DCM).

  • Chromatographic Conditions: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50-300). Extract the molecular ion cluster. The standard is confirmed if it exhibits a molecular ion at m/z 195 and m/z 197 in a 1:1 ratio.

Protocol B: Multinuclear NMR (¹H, ¹³C, ¹⁹F) Regiochemical Assignment

Causality for Selection: ¹H NMR alone only shows the isolated methyl group, which is insufficient to prove the relative positions of the halogens on the thiazole ring. ¹³C and ¹⁹F NMR are critical because the ¹³C-¹⁹F scalar coupling unambiguously assigns the C2 carbon, distinguishing it from potential C4 or C5 fluorinated impurities. Self-Validating Mechanism: The protocol utilizes Tetramethylsilane (TMS) for ¹H/¹³C zero-point calibration and fluorobenzene for ¹⁹F chemical shift referencing, ensuring magnetic drift does not skew the data.

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Add 1 µL of fluorobenzene as an internal ¹⁹F reference.

  • ¹H NMR Acquisition: Acquire 16 scans at 400 MHz. Ensure the relaxation delay (D1) is at least 2 seconds to allow full relaxation of the methyl protons.

  • ¹⁹F NMR Acquisition: Acquire 64 scans at 376 MHz with ¹H decoupling.

  • ¹³C NMR Acquisition: Acquire 1024 scans at 100 MHz. The C2 carbon must appear as a large doublet (¹J_CF > 300 Hz). If the fluorine were mistakenly at the 4- or 5-position, the coupling constants would be drastically smaller (²J_CF or ³J_CF < 50 Hz).

Protocol C: HPLC-UV Chromatographic Purity

Self-Validating Mechanism: A resolution mixture containing the target compound and a known closely eluting isomer (e.g., 4-bromo-2-fluoro-5-methylthiazole) is injected first. The system is only validated if the critical resolution (Rs) between the two peaks is ≥ 1.5, proving the method's specificity.

  • System Suitability: Inject 10 µL of the resolution mixture. Verify Rs ≥ 1.5 and a tailing factor ≤ 1.5 for the main peak.

  • Sample Preparation: Dissolve 1.0 mg of standard in 1.0 mL of Acetonitrile:Water (50:50).

  • Chromatographic Conditions: C18 column (150 x 4.6 mm, 3 µm). Mobile phase A: 0.1% TFA in Water. Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 254 nm.

  • Data Analysis: The standard is qualified for secondary use if the main peak area is ≥ 99.0% and no single impurity exceeds 0.5%.

Expected Quantitative Data Summary

Table 2: Expected Analytical Data for 5-bromo-2-fluoro-4-methyl-1,3-thiazole

TechniqueTarget ParameterExpected Signal / PatternDiagnostic Significance
GC-EI-MS Molecular Ion (M⁺)m/z 195 and 197 (1:1 ratio)Confirms intact mass and the presence of exactly one bromine atom.
¹H NMR C4-Methyl ProtonsSinglet (or fine doublet) at ~2.4 ppmConfirms the presence of the methyl group and correct integration (3H).
¹³C NMR C2 CarbonLarge doublet at ~160-170 ppm (¹J_CF > 300 Hz)Unambiguously confirms the direct C-F bond at position 2.
¹⁹F NMR C2 FluorineSinglet at ~ -60 to -80 ppmConfirms the fluorination state and absence of other fluorinated impurities.

References

1.[1] Title: Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Citing USP <11> USP Reference Standards) Source: lupinepublishers.com URL: 2.[3] Title: Chemical Analysis for Biocompatibility Assessment of Medical Devices - FDA Source: fda.gov URL: 3.[2] Title: Effective Regulatory Life Cycle Management in Pharma: Addressing Common Challenges (Citing ICH Q7) Source: credevo.com URL:

Sources

Safety Operating Guide

5-bromo-2-fluoro-4-methyl-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 5-bromo-2-fluoro-4-methyl-1,3-thiazole . As a halogenated heteroaromatic compound, this substance requires specific segregation from standard organic waste streams to prevent the formation of hazardous byproducts (such as hydrofluoric acid) during incineration.

Part 1: Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity. This compound is a specialized building block often used in medicinal chemistry.

Property Data
Chemical Name 5-bromo-2-fluoro-4-methyl-1,3-thiazole
Molecular Formula C₄H₃BrFNS
Molecular Weight 196.04 g/mol
Physical State Solid (typically off-white to yellow powder)
Key Functional Groups Thiazole core, Bromine (C-5), Fluorine (C-2)
Hazard Class Irritant / Potential Corrosive (Skin, Eye, Respiratory)
Combustion Products Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Sulfur Oxides (SOₓ), Nitrogen Oxides (NOₓ)

Critical Safety Note: The presence of Fluorine and Bromine dictates that this waste must be directed to an incinerator equipped with a scrubber system. Burning this material in a standard open pit or low-grade incinerator releases highly corrosive acid gases.

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Do NOT mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizers. Cross-contamination increases disposal costs and safety risks.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is required. Inner glove: Nitrile (4 mil); Outer glove: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling solutions.

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Waste Stream Classification

Assign the material to the Halogenated Organic waste stream.

  • RCRA Status: While likely not explicitly P-listed or U-listed (unless specified by a unique CAS entry), it must be treated as Hazardous Waste due to toxicity and halogen content.

  • Waste Codes (Typical): D002 (if corrosive in solution), or general "Halogenated Solvent/Solid" codes depending on your facility's vendor (e.g., Code 002 or similar).

Part 3: Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for determining the correct disposal path based on the state of the material.

DisposalWorkflow Start Start: 5-bromo-2-fluoro-4-methyl-1,3-thiazole Waste StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Solution (Reaction Mixture) StateCheck->LiquidPath Liquid Container Place in Wide-Mouth HDPE Jar (Do not dissolve unnecessarily) SolidPath->Container LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Thiazole Container->LabelSolid LabPack Lab Pack / Drumming LabelSolid->LabPack SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Combine with Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes (DCM, etc.) NonHaloSolvent Keep Separate as Mixed Stream Label 'Halogenated Contaminant' SolventCheck->NonHaloSolvent No (Acetone, etc.) HaloSolvent->LabPack NonHaloSolvent->LabPack Incineration High-Temp Incineration (w/ Acid Gas Scrubbing) LabPack->Incineration

Figure 1: Decision matrix for segregating 5-bromo-2-fluoro-4-methyl-1,3-thiazole waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Use this for expired shelf stocks, weighing scraps, or pure compound.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage during transport.

  • Transfer: Transfer the solid carefully inside a fume hood. Avoid generating dust.[1][2][3]

    • Tip: If the solid is in a small vial (e.g., 100 mg), place the entire vial into the waste jar. Do not attempt to empty small, static-prone amounts.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Chemical Name: Write "5-bromo-2-fluoro-4-methyl-1,3-thiazole".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction byproducts.

  • Compatibility Check: Ensure the waste container is rated for Halogenated Solvents .

  • Segregation:

    • Scenario 1 (DCM/Chloroform solution): Pour into the standard "Halogenated Waste" carboy.

    • Scenario 2 (Acetone/Ethyl Acetate solution): If the thiazole concentration is >1%, do not pour into "Non-Halogenated" waste. The entire volume must now be treated as halogenated. Start a separate bottle labeled "Mixed Solvents with Halogenated Organics".

  • pH Check: If the reaction involved acids/bases, neutralize the solution to pH 5–9 before adding to organic waste drums to prevent drum pressurization.

Part 5: Emergency Procedures

Event Immediate Action
Spill (Solid) Do not sweep dry. Cover with wet paper towels to suppress dust, then scoop into a bag. Treat cleanup materials as hazardous waste.[4]
Spill (Liquid) Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if oxidizers are present.
Skin Contact Wash with soap and water for 15 minutes. The fluorine atom is on the ring (C-F bond), so it is stable and does not present an immediate Hydrofluoric Acid (HF) burn risk like free HF, but standard decontamination is vital.
Fire Evacuate. Firefighters must use SCBA.[5] Warning: Thermal decomposition releases HF and HBr gases.

References

  • PubChem. (2025).[6] 5-Bromo-4-methyl-1,3-thiazole (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Management. Available at: [Link]

  • University of Illinois DRS. (2023). Halogenated Organic Liquids Disposal Guidelines. Division of Research Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.